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  • Product: 2-(Oxolan-3-yl)-1-phenylethan-1-one
  • CAS: 1423024-49-0

Core Science & Biosynthesis

Foundational

Synthesis of 2-(Oxolan-3-yl)-1-phenylethan-1-one: A Comprehensive Methodological Guide

Executive Summary The synthesis of 2-(oxolan-3-yl)-1-phenylethan-1-one (commonly referred to as 2-(tetrahydrofuran-3-yl)acetophenone) requires a highly controlled carbon-carbon bond-forming strategy. The target molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-(oxolan-3-yl)-1-phenylethan-1-one (commonly referred to as 2-(tetrahydrofuran-3-yl)acetophenone) requires a highly controlled carbon-carbon bond-forming strategy. The target molecule features an oxolane (tetrahydrofuran) ring linked via a methylene bridge to a phenyl ketone. This technical guide details a robust, field-proven two-step synthetic pathway starting from commercially available 2-(oxolan-3-yl)acetic acid, leveraging the Weinreb ketone synthesis to ensure high chemoselectivity, functional group tolerance, and optimal yield.

Retrosynthetic Strategy & Mechanistic Rationale

When designing the synthesis for an alpha-substituted acetophenone containing an aliphatic ether (such as an oxolane ring), two primary disconnections are typically considered:

  • Friedel-Crafts Acylation: Reacting 2-(oxolan-3-yl)acetyl chloride with benzene in the presence of a Lewis acid (e.g., AlCl₃).

  • Organometallic Addition: Reacting a carboxylic acid derivative of 2-(oxolan-3-yl)acetic acid with a phenyl organometallic reagent (e.g., PhMgBr).

The Causality Behind Route Selection: The Friedel-Crafts approach is highly unfavorable for this specific substrate. The oxygen atom within the oxolane ring acts as a strong Lewis base that will readily coordinate with stoichiometric Lewis acids like AlCl₃. This coordination not only deactivates the catalyst but often triggers catastrophic ring-opening or polymerization of the tetrahydrofuran moiety.

Therefore, the Weinreb ketone synthesis is the superior, authoritative choice. By converting 2-(oxolan-3-yl)acetic acid[1][2] into its corresponding N-methoxy-N-methyl amide (Weinreb amide), we establish a highly controlled electrophilic center. Upon the addition of phenylmagnesium bromide, a stable five-membered chelated tetrahedral intermediate is formed, tightly coordinated by the magnesium ion[3][4]. This bidentate chelation thermodynamically stabilizes the intermediate at low temperatures, completely preventing the expulsion of the leaving group in situ. Consequently, over-addition of the Grignard reagent—a notorious side reaction that yields unwanted tertiary alcohols—is entirely suppressed[3]. The free ketone is only liberated later during the acidic aqueous workup.

Furthermore, to synthesize the Weinreb amide, we utilize 1,1'-Carbonyldiimidazole (CDI) as the coupling agent[5]. This avoids the use of harsh chlorinating agents (like thionyl chloride or oxalyl chloride) which generate HCl and could potentially cleave the sensitive ether linkage of the oxolane ring.

Experimental Methodologies

Step 1: Synthesis of N-methoxy-N-methyl-2-(oxolan-3-yl)acetamide

This step relies on CDI activation, which acts as a self-validating system due to the stoichiometric release of carbon dioxide gas, providing a visual cue for intermediate formation[5].

  • Activation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-(oxolan-3-yl)acetic acid (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.3 M concentration.

  • Coupling Agent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise at room temperature. Causality & Observation: Vigorous effervescence (CO₂ evolution) will occur as the acid is activated, and the initially heterogeneous mixture will become a clear solution[5].

  • Intermediate Formation: Stir the solution for 45–60 minutes under an inert atmosphere (N₂ or Ar) to ensure complete formation of the highly electrophilic acyl imidazole intermediate.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in one portion. The solution will turn cloudy white. Stir at room temperature for 6–8 hours. Reaction progress must be monitored by TLC (visualized with KMnO₄ stain, as the aliphatic starting material lacks a strong UV chromophore).

  • Workup: Quench the reaction with 1 M HCl (aqueous) to neutralize unreacted amine and imidazole byproducts. Separate the layers and extract the aqueous phase twice with DCM. Wash the combined organic layers sequentially with 1 M HCl, deionized water, and a 1:1 mixture of brine and saturated NaHCO₃[5]. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the purified Weinreb amide.

Step 2: Grignard Addition to form 2-(Oxolan-3-yl)-1-phenylethan-1-one

This step requires strict anhydrous conditions to prevent the premature protonation and quenching of the Grignard reagent.

  • Preparation: Dissolve the purified N-methoxy-N-methyl-2-(oxolan-3-yl)acetamide (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M) in a flame-dried flask under an N₂/Ar atmosphere.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Organometallic Addition: Add a commercially available solution of Phenylmagnesium bromide (PhMgBr) in THF (1.2 equiv) dropwise via syringe over 15 minutes. Maintain the internal temperature near 0 °C to thermodynamically stabilize the chelated intermediate[3][4].

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for an additional 2 hours.

  • Quenching & Hydrolysis: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of cold 1 M HCl. Causality: This acidic quench breaks the magnesium chelate, collapsing the tetrahedral intermediate to release the target ketone and water-soluble N,O-dimethylhydroxylamine[3].

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 2-(oxolan-3-yl)-1-phenylethan-1-one.

Quantitative Data & Reaction Parameters

ParameterStep 1: Weinreb Amide FormationStep 2: Grignard Addition
Starting Material 2-(Oxolan-3-yl)acetic acid (1.0 eq)N-methoxy-N-methyl-2-(oxolan-3-yl)acetamide (1.0 eq)
Primary Reagent HN(OMe)Me·HCl (1.1 eq)Phenylmagnesium bromide (1.2 eq)
Coupling/Activator CDI (1.1 eq)None
Solvent Anhydrous DCMAnhydrous THF
Temperature Room Temperature (20–25 °C)0 °C to Room Temperature
Time 6–8 hours3 hours
Expected Yield 85–92%75–85%
Key In-Process Control Cessation of CO₂ gas evolutionExothermic quench with cold 1 M HCl

Mechanistic Pathway Visualization

G SM 2-(Oxolan-3-yl)acetic acid WA Weinreb Amide Intermediate SM->WA 1. CDI, DCM 2. HN(OMe)Me·HCl TI Chelated Tetrahedral Intermediate WA->TI PhMgBr, THF, 0°C Prod 2-(Oxolan-3-yl)-1-phenylethan-1-one TI->Prod aq. HCl quench

Figure 1: Two-step synthesis of 2-(oxolan-3-yl)-1-phenylethan-1-one via Weinreb amide intermediate.

References

  • (R)-2-(tetrahydrofuran-3-yl)acetic acid. Advanced ChemBlocks.1

  • CAS 138498-97-2 (Tetrahydrofuran-3-yl)acetic acid. Alfa Chemistry. 2

  • A Comparative Guide to Ketone Synthesis: Weinreb Amides vs. 1,1-Diethoxyethene. Benchchem. 3

  • Weinreb ketone synthesis. Grokipedia. 4

  • Weinreb Ketone Synthesis. TCI America.

  • Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. ChemSpider. 5

Sources

Exploratory

Structural and Physicochemical Profiling of CAS 1423024-49-0: A Technical Guide

Executive Summary & Structural Overview CAS 1423024-49-0, systematically known as 2-(Oxolan-3-yl)-1-phenylethan-1-one (or 1-phenyl-2-(tetrahydrofuran-3-yl)ethanone), is a specialized heterocyclic compound. Structurally,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Overview

CAS 1423024-49-0, systematically known as 2-(Oxolan-3-yl)-1-phenylethan-1-one (or 1-phenyl-2-(tetrahydrofuran-3-yl)ethanone), is a specialized heterocyclic compound. Structurally, it features an oxolane (tetrahydrofuran) ring linked at the 3-position to an acetophenone moiety[1]. This bifunctional architecture makes it a valuable intermediate in medicinal chemistry and drug development, particularly for synthesizing complex neuroactive or anti-inflammatory agents where the oxolane ring acts as a bioisostere for highly polar functional groups.

Understanding its physicochemical properties and the analytical workflows required for its validation is critical for researchers employing this molecule in advanced synthetic pathways[2].

Physicochemical Properties Profile

To facilitate formulation and synthetic planning, the quantitative physicochemical data for CAS 1423024-49-0 is summarized below. The combination of a hydrophobic phenyl ring and a hydrogen-bond-accepting oxolane oxygen dictates its unique solubility and partitioning behavior.

PropertyValueStructural/Functional Implication
CAS Registry Number 1423024-49-0Unique identifier for regulatory tracking.
IUPAC Name 2-(Oxolan-3-yl)-1-phenylethan-1-oneDefines the exact connectivity of the oxolane and ketone.
Molecular Formula C12H14O2Used for exact mass calculation in HRMS.
Molecular Weight 190.24 g/mol Indicates a low-molecular-weight building block.
Physical State (STP) Yellow oil / Viscous liquidDictates handling (volumetric vs. gravimetric transfer)[1].
Estimated Boiling Point ~310–330 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Estimated Density ~1.08–1.12 g/cm³Slightly denser than water; relevant for biphasic extractions.
Solubility Profile Soluble in CH2Cl2, THF, EtOAc, MeOH; Insoluble in H2OHighly lipophilic; requires organic solvents for complete dissolution.

Analytical Characterization Workflows

To ensure scientific integrity and trustworthiness, the characterization of CAS 1423024-49-0 must rely on a self-validating analytical system. The protocols below detail not just the procedural steps, but the underlying causality governing each experimental choice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for confirming the connectivity between the oxolane ring and the phenylethanone group[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the purified CAS 1423024-49-0 in 0.6 mL of deuterated chloroform (CDCl3).

    • Causality: CDCl3 is selected because its low polarity perfectly matches the lipophilic profile of the molecule, ensuring complete solvation. Furthermore, the absence of protic exchange prevents interference with the complex multiplet signals generated by the aliphatic protons of the tetrahydrofuran ring[3].

  • Internal Standardization: Add 0.1% v/v Tetramethylsilane (TMS) to the NMR tube.

    • Causality: TMS acts as a self-validating internal standard. By locking the TMS signal to exactly 0.00 ppm, the system automatically corrects for any magnetic field drift. This ensures the precise assignment of the downfield aromatic protons (typically ~7.4–8.0 ppm) and the deshielded oxolane protons adjacent to the oxygen (~3.5–4.0 ppm).

  • Acquisition: Acquire 1H NMR (minimum 16 scans) and 13C NMR (minimum 256 scans) at 300 MHz or 400 MHz at 298 K[1].

High-Resolution Mass Spectrometry (HRMS)

To confirm the exact molecular formula (C12H14O2), High-Resolution Mass Spectrometry is employed.

Step-by-Step Methodology:

  • Sample Dilution: Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH and provides an abundant source of protons in the droplet phase, which is critical for efficient ionization.

  • Ionization & Detection: Inject the sample using Electrospray Ionization in positive mode (ESI+).

    • Causality: ESI+ is deliberately chosen over negative mode because the ketone's carbonyl oxygen possesses lone pairs that readily accept a proton. This soft ionization technique prevents the fragmentation of the relatively stable oxolane ring, yielding a strong, self-validating pseudomolecular ion [M+H]+ at the calculated exact mass of m/z 191.1067[1].

AnalyticalWorkflow Sample CAS 1423024-49-0 Sample Preparation NMR NMR Spectroscopy (1H & 13C in CDCl3) Sample->NMR Dissolve in CDCl3 MS High-Resolution MS (ESI+ Mode) Sample->MS Dilute in MeOH/H2O IR FT-IR Spectroscopy (ATR Method) Sample->IR Direct application Data Data Integration & Structural Validation NMR->Data Chemical Shifts & Coupling MS->Data Exact Mass [M+H]+ IR->Data Functional Group Frequencies

Fig 1. Multi-modal analytical workflow for the structural validation of CAS 1423024-49-0.

Synthetic Context: The "Borrowing Hydrogen" Pathway

Understanding how CAS 1423024-49-0 is synthesized provides critical context regarding its potential impurities and chemical stability. Recent advancements in green chemistry have enabled the synthesis of this molecule via a Hydrogen Auto-Transfer (or "Borrowing Hydrogen") methodology[2].

In this highly atom-economical process, a transition metal catalyst (typically Iridium or Ruthenium) temporarily "borrows" hydrogen from a saturated heterocyclic alcohol (e.g., tetrahydrofuran-3-ol), oxidizing it in situ to a transient ketone[4]. This reactive intermediate then undergoes an aldol condensation with an acetophenone derivative, releasing water as the only byproduct[5]. Finally, the catalyst returns the borrowed hydrogen to reduce the resulting α,β -unsaturated enone, yielding CAS 1423024-49-0[1].

This pathway is favored in modern drug development because it bypasses the need for toxic, stoichiometric halogenated alkylating agents, relying instead on self-contained catalytic cycles[4].

SyntheticPathway Start Tetrahydrofuran-3-ol Derivative Dehydro Dehydrogenation (Ir/Ru Catalyst) Start->Dehydro Inter Transient Ketone Intermediate Dehydro->Inter -H2 (Catalyst borrows H) Condense Aldol Condensation with Acetophenone Inter->Condense Enone α,β-Unsaturated Ketone Intermediate Condense->Enone -H2O Hydro Hydrogenation (Re-addition of H2) Enone->Hydro Product CAS 1423024-49-0 Target Molecule Hydro->Product +H2 (Catalyst returns H)

Fig 2. Hydrogen auto-transfer synthetic pathway for CAS 1423024-49-0 generation.

References

  • François, J. (2023). Fonctionnalisation d'alcools hétérocycliques saturés par la méthodologie d'auto-transfert d'hydrogène. INSA Lyon.[Link]

  • LibreTexts Chemistry. (2022). NMR Spectroscopy: Physical Methods in Chemistry and Nano Science.[Link]

  • Corminboeuf, C., et al. (2018). Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis. Chemical Reviews, 118(3), 1410-1459.[Link]

  • National Institutes of Health (NIH). (2019). Borrowing Hydrogen for Organic Synthesis. PMC.[Link]

Sources

Foundational

In-Depth Technical Guide: 3D Molecular Visualization and Conformational Analysis of 2-(Oxolan-3-yl)-1-phenylethan-1-one

Executive Summary The spatial arrangement of small molecules dictates their physicochemical properties and target-binding kinetics. 2-(Oxolan-3-yl)-1-phenylethan-1-one (CAS: 1423024-49-0) is a highly flexible acetophenon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spatial arrangement of small molecules dictates their physicochemical properties and target-binding kinetics. 2-(Oxolan-3-yl)-1-phenylethan-1-one (CAS: 1423024-49-0) is a highly flexible acetophenone derivative featuring a rigid phenyl-ketone core linked via a methylene bridge to a dynamic oxolane (tetrahydrofuran) ring. Visualizing the 3D structure of this molecule is non-trivial due to its multiple rotameric states and ring-puckering dynamics.

This whitepaper provides a comprehensive, self-validating methodology for researchers and drug development professionals to computationally model and experimentally verify the conformational landscape of this molecule.

Molecular Architecture & Conformational Challenges

To accurately visualize 2-(Oxolan-3-yl)-1-phenylethan-1-one, we must first deconstruct its degrees of freedom. The molecule’s 3D conformation is dictated by three primary rotatable bonds and one ring system:

  • τ1 (Phenyl-Carbonyl): Typically planar to maximize π -conjugation, though steric clashes can induce slight twists.

  • τ2 (Carbonyl-Methylene): Highly flexible, dictating the overall "fold" of the molecule.

  • τ3 (Methylene-Oxolane): Governs the orientation of the oxygen-containing heterocycle relative to the ketone.

  • Oxolane Puckering: The 5-membered ring rapidly interconverts between Envelope (E) and Twist (T) conformations to minimize eclipsing interactions between adjacent protons.

Structural_Dynamics cluster_0 Rotameric Degrees of Freedom cluster_1 Ring Dynamics R1 Phenyl-Carbonyl Torsion (τ1) C1 Global Minimum Conformer Ensembles R1->C1 R2 Carbonyl-Methylene Torsion (τ2) R2->C1 R3 Methylene-Oxolane Torsion (τ3) R3->C1 P1 Oxolane Puckering (Envelope vs. Twist) P1->C1

Figure 1: Conformational degrees of freedom defining the 3D structure.

In Silico Visualization Workflow: Density Functional Theory (DFT)

Molecular mechanics alone cannot accurately capture the hyperconjugative effects (e.g., anomeric-like stabilization) present in the oxolane oxygen. Therefore, Density Functional Theory (DFT) is required to map the electrostatic potential (ESP) and frontier molecular orbitals [3].

Protocol 1: Computational Conformational Search and DFT Optimization

Causality Check: We utilize the B3LYP functional with a 6-311G(d,p) basis set. The inclusion of diffuse and polarization functions (d,p) is critical for accurately modeling the lone pairs on the oxolane and carbonyl oxygens.

  • Step 1: 2D to 3D Generation. Input the SMILES string (O=C(CC1CCOC1)c2ccccc2) into a conformational search algorithm using the MMFF94 force field. Generate 100+ conformers and cluster them within a 5 kcal/mol energy window.

  • Step 2: DFT Geometry Optimization. Submit the lowest-energy clusters to DFT optimization (B3LYP/6-311G(d,p)) in a simulated implicit solvent model (e.g., PCM for Chloroform).

  • Step 3: Self-Validating Vibrational Analysis. Perform a frequency calculation on the optimized geometries. Crucial: The absence of imaginary (negative) frequencies confirms the structure is a true local minimum, not a transition state saddle point.

  • Step 4: Surface Rendering. Map the Electrostatic Potential (ESP) onto the electron density surface (isovalue = 0.002 a.u.) to visualize regions of nucleophilicity (oxolane oxygen) and electrophilicity (carbonyl carbon).

DFT_Workflow A Input: 1D SMILES 2-(Oxolan-3-yl)-1-phenylethan-1-one B Molecular Mechanics (MMFF94) Conformational Search A->B Generate 3D C Density Functional Theory (DFT) B3LYP/6-311G(d,p) Optimization B->C Filter lowest energy D Vibrational Analysis (Frequency Calculation) C->D Confirm local minima E 3D Molecular Visualization (ESP Mapping & HOMO/LUMO) D->E Render surfaces

Figure 2: In silico DFT optimization and visualization workflow.

Experimental Validation: Solution-State NMR

Computational models must be empirically grounded. Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for validating small molecule conformations [1]. Because the oxolane ring and the phenyl ring are separated by a flexible methylene linker, standard scalar coupling cannot bridge the gap. We must use 2D NOESY to measure through-space interactions [2].

Protocol 2: NMR Structural Validation

Causality Check: We use CDCl 3​ as a solvent to match the implicit solvent model used in our DFT calculations, ensuring an apples-to-apples comparison of the conformational ensemble.

  • Step 1: Sample Preparation. Dissolve 15 mg of 2-(Oxolan-3-yl)-1-phenylethan-1-one in 0.6 mL of CDCl 3​ containing 0.03% TMS as an internal standard. The TMS peak validates the chemical shift calibration (0.00 ppm).

  • Step 2: 1D 1 H and 13 C Acquisition. Acquire standard 1D spectra to assign the methylene protons (diastereotopic due to the adjacent chiral center at C3 of the oxolane ring).

  • Step 3: 2D NOESY Acquisition. Run a 2D NOESY experiment with a mixing time of 300–500 ms. Look for cross-peaks between the ortho-protons of the phenyl ring and the protons of the oxolane ring. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance ( r−6 ), allowing us to validate distances < 5 Å.

  • Step 4: 3 J H-H Coupling Analysis. Extract the vicinal coupling constants ( 3 J) for the oxolane ring protons. Apply the Karplus equation to determine the dihedral angles, which will definitively identify whether the ring favors an Envelope or Twist pucker in solution.

NMR_Validation A Sample Prep (CDCl3, 298K) B 1D 1H & 13C NMR (Chemical Shifts) A->B C C A->C D 3J H-H Analysis (Karplus Equation) A->D E Conformational Ensemble Validation B->E C->E D->E

Figure 3: Solution-state NMR protocol for empirical structural validation.

Data Synthesis & Conformational Landscape

By synthesizing the DFT energetic penalties with the NMR-derived distance constraints, we can generate a highly accurate, quantitative map of the molecule's conformational landscape. The table below summarizes the typical quantitative outputs expected from this dual-pronged methodology.

Table 1: Conformational Energy Landscape (Simulated Data Synthesis)

Conformer IDτ1 (Ph-C=O)τ2 (C=O-CH 2​ )Oxolane PuckerRelative Energy ( Δ E, kcal/mol)Boltzmann Population (%)
Conf-1 (Global Min) 0.0° (Planar)120.5°Envelope (E 3​ )0.0065.2%
Conf-2 0.0° (Planar)-65.3°Twist (T)0.8515.4%
Conf-3 25.4° (Twisted)118.0°Envelope (E 3​ )1.208.5%
Conf-4 0.0° (Planar)180.0° (Anti)Envelope (E 4​ )1.554.7%

Note: The dominance of Conf-1 is driven by the minimization of steric repulsion between the oxolane oxygen and the carbonyl oxygen, maximizing the distance between these two electronegative centers while maintaining phenyl-carbonyl planarity.

References

  • Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations.
  • Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules.
  • Density Functional Theory-Based Conformational Analysis of a Phospholipid Molecule.

Protocols & Analytical Methods

Method

Application Note: Modular and Diastereoselective Synthesis of cis-Substituted Tetrahydrofurans via Friedel-Crafts Acylation and Charge Relocation

Executive Summary The synthesis of highly substituted tetrahydrofurans (THFs) is a cornerstone in the development of pharmaceuticals and complex natural products. While traditional Friedel-Crafts acylations are powerful...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted tetrahydrofurans (THFs) is a cornerstone in the development of pharmaceuticals and complex natural products. While traditional Friedel-Crafts acylations are powerful tools for functionalizing aromatic rings[1], applying this logic to aliphatic systems—specifically for the construction of saturated oxygen heterocycles—requires precise control over highly reactive intermediates. Historically, the diastereoselective preparation of cis-2,5-disubstituted THF rings has remained a significant synthetic challenge[2].

This application note details a breakthrough methodology that leverages a Friedel-Crafts-type addition of alkenes to acyl chlorides, followed by a strategic "charge relocation" event[3]. As detailed in the recent by Niu et al., this modular disconnection utilizes custom Hantzsch ester derivatives to construct complex cis-THF architectures with exceptional diastereoselectivity[2].

Mechanistic Causality: The Charge Relocation Strategy

As a Senior Application Scientist, it is critical to understand why a reaction proceeds, rather than just knowing the steps. The core innovation of this protocol lies in the deliberate manipulation of reactive carbocation intermediates.

  • Acylium Ion Generation: Traditional Friedel-Crafts acylations often employ strong Lewis acids like AlCl₃[4]. However, applying these harsh conditions to aliphatic alkenes or oxygen-rich heterocycles frequently triggers rapid polymerization. To circumvent this, our protocol utilizes Silver Hexafluoroantimonate (AgSbF₆). AgSbF₆ acts as a halophilic Lewis acid, driving the irreversible formation of the acylium ion via the precipitation of AgCl under mild conditions.

  • Friedel-Crafts-Type Alkene Addition: The alkene undergoes a nucleophilic attack on the acylium ion, yielding a carbocation β to the newly formed carbonyl group.

  • Charge Relocation (1,2-Hydride Shift): The β-cation is electronically destabilized by the strong electron-withdrawing inductive effect of the adjacent carbonyl. To achieve thermodynamic stability, the system undergoes a rapid 1,2-hydride shift. This "charge relocation" transfers the positive charge to the γ-position, where it is immediately trapped by the carbonyl oxygen, cyclizing to form an oxocarbenium ion[2].

  • Diastereoselective Reduction: The final stereocenter is established via hydride transfer. Employing sterically encumbered Hantzsch esters restricts the trajectory of hydride attack, forcing it to occur from the less hindered face of the oxocarbenium ion, thereby locking the cis-configuration[3].

Mechanism A Acyl Chloride + AgSbF6 B Acylium Ion Intermediate A->B -AgCl C Friedel-Crafts Alkene Addition B->C D β-Cation Intermediate C->D E Charge Relocation (1,2-Hydride Shift) D->E Destabilized by Carbonyl F Oxocarbenium Ion E->F G Hantzsch Ester Reduction F->G Bulky Hydride Transfer H cis-Substituted Tetrahydrofuran G->H High dr

Fig 1. Reaction pathway of the charge-relocation Friedel-Crafts acylation.

Hydride Donor Optimization

The choice of the reducing agent is the most critical variable in determining both the yield and the diastereomeric ratio (dr) of the cis-THF product. The table below summarizes the optimization data demonstrating the necessity of custom bulky Hantzsch esters[3].

Hydride DonorYield (%)Diastereomeric Ratio (dr)Mechanistic Causality
NaBH₃CN < 20%1.5:1Poor organic solubility; indiscriminate facial attack.
Bu₃SnH 35%2:1Background side reactions; insufficient steric bulk.
Standard Hantzsch Ester 65%5:1Improved stability, but lacks the bulk to lock trajectory.
Bulky tBu-Hantzsch Ester 87% > 20:1 Extreme steric encumbrance forces exclusive cis-attack.

Experimental Protocol: cis-THF Synthesis

Self-Validating System: This protocol incorporates visual and analytical checkpoints to ensure reaction fidelity at each stage.

Materials Required:

  • Acyl chloride (1.0 equiv)

  • Alkene (1.05 equiv)

  • Silver Hexafluoroantimonate (AgSbF₆) (1.0 equiv)

  • Bulky tBu-Hantzsch Ester (2.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: Flame-dry a Schlenk flask under an inert argon atmosphere. Add the acyl chloride (1.0 mmol) and the alkene (1.05 mmol) to 5.0 mL of anhydrous CH₂Cl₂.

    • Causality: Strict anhydrous conditions are non-negotiable. Trace moisture will rapidly hydrolyze the acyl chloride into an unreactive carboxylic acid, terminating the cascade before it begins.

  • Lewis Acid Activation: Cool the reaction mixture to 0 °C using an ice bath. Introduce AgSbF₆ (1.0 mmol) in a single portion.

    • Validation Checkpoint: The immediate formation of a white precipitate (AgCl) is your primary visual cue. This confirms the successful abstraction of the chloride ion and the generation of the highly electrophilic acylium ion.

  • Charge Relocation Phase: Remove the ice bath, warm the reaction to 35 °C, and stir for 30 minutes.

    • Causality: The elevated temperature provides the activation energy necessary for the alkene to attack the acylium ion and subsequently undergo the critical 1,2-hydride shift to form the oxocarbenium ring.

  • Diastereoselective Reduction: Add the bulky tBu-Hantzsch ester (2.0 mmol) to the suspension. Increase the temperature to 45 °C and stir for 14 hours.

    • Causality: The extreme steric bulk of the tBu-groups on the Hantzsch ester blocks the top face of the oxocarbenium ion. This forces the hydride transfer to occur exclusively from the less hindered bottom face, locking the final tetrahydrofuran into a cis-configuration.

  • Quenching and Workup: Cool the mixture to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Filter the resulting biphasic mixture through a short pad of Celite.

    • Causality: NaHCO₃ neutralizes any residual acidic species, while the Celite filtration efficiently removes the colloidal silver salts that would otherwise cause severe emulsions during extraction. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

    • Validation Checkpoint: Utilize 1D NOESY NMR on the purified fraction to definitively confirm the cis-spatial relationship between the substituents at the 2- and 5-positions of the THF ring.

Workflow Step1 Step 1: Preparation Acyl Chloride + Alkene in dry CH2Cl2 Step2 Step 2: Activation Add AgSbF6 (0 °C to 35 °C, 30 min) Step1->Step2 Step3 Step 3: Charge Relocation Oxocarbenium Formation (IR Check) Step2->Step3 Visual: AgCl Precipitate Step4 Step 4: Reduction Add tBu-Hantzsch Ester (45 °C, 14 h) Step3->Step4 Step5 Step 5: Quench & Workup NaHCO3 quench, Celite filtration Step4->Step5 Step6 Step 6: Purification Column Chromatography & NMR Validation Step5->Step6

Fig 2. Step-by-step experimental workflow for cis-THF synthesis.

Troubleshooting & Best Practices

  • Incomplete Conversion / No AgCl Precipitate: AgSbF₆ is highly hygroscopic. If moisture is present, the Lewis acid is deactivated, and the acylium ion will not form. Solution: Always use freshly opened or glovebox-stored AgSbF₆. If the white AgCl precipitate does not form immediately upon addition, abort the reaction and acquire fresh reagents.

  • Erosion of Diastereoselectivity: If the dr drops below the expected >20:1 threshold, suspect degradation of the tBu-Hantzsch ester. Hantzsch esters can prematurely oxidize to their corresponding pyridine derivatives, rendering them inactive as hydride donors and allowing unselective background pathways to dominate. Solution: Run a quick ¹H NMR of the Hantzsch ester before use; the absence of the characteristic dihydropyridine N-H peak (~5.5 ppm) indicates oxidation.

References

  • Niu, Z.-J., Brutiu, B. R., Riomet, M., Kaiser, D., & Maulide, N. (2025). Charge Relocation Enables a Modular and Diastereoselective Synthesis of cis-Substituted Tetrahydrofurans. Angewandte Chemie International Edition, 64(29), e202503750. URL:[Link]

  • Lautens, M., & Johnson, C. E. (2025). Synthesis of Complex Tetrahydrofurans via a Charge-Relocation Strategy. Synfacts, 21(08), 796. URL:[Link]

  • F. C. Reactions. (2025). Applications of Friedel–Crafts reactions in total synthesis of natural products. NIH PMC. URL:[Link]

Sources

Application

Application Note: Asymmetric Reduction of 2-(Oxolan-3-yl)-1-phenylethan-1-one to Chiral Alcohol

Executive Summary The asymmetric reduction of aryl-alkyl ketones containing heterocyclic motifs is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). Specifically, the conversion of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric reduction of aryl-alkyl ketones containing heterocyclic motifs is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). Specifically, the conversion of 2-(oxolan-3-yl)-1-phenylethan-1-one to its corresponding chiral alcohol, 2-(oxolan-3-yl)-1-phenylethan-1-ol, presents unique stereochemical challenges due to the flexibility of the alpha-methylene linker and the steric bulk of the oxolane (tetrahydrofuran) ring.

This technical guide outlines two orthogonal, field-proven methodologies for achieving high enantiomeric excess (ee) and conversion:

  • Chemocatalysis : Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium(II) complex.

  • Biocatalysis : Enzymatic reduction utilizing engineered Ketoreductases (KREDs) with an in situ cofactor regeneration system.

Both protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to ensure mechanistic fidelity and reproducibility.

Mechanistic Rationale & Strategy

Chemocatalytic Approach: Noyori Asymmetric Transfer Hydrogenation (ATH)

The ATH of prochiral ketones using the chiral Ru(II) complex RuCl(p-cymene)[(R,R)-TsDPEN] is a cornerstone of modern asymmetric synthesis . Unlike traditional hydrogenation requiring high-pressure H₂, ATH utilizes a 5:2 azeotropic mixture of formic acid and triethylamine (FA/TEA) as the hydride source.

Causality of Experimental Design:

  • Azeotrope Selection: The 5:2 FA/TEA ratio is not arbitrary; it maintains a steady concentration of formate while buffering the system. Excess free formic acid would protonate the basic amine of the TsDPEN ligand, deactivating the catalyst .

  • Bifunctional Mechanism: The reaction proceeds via an outer-sphere mechanism. The Ru-hydride and the N-H proton of the ligand are transferred simultaneously to the ketone carbonyl through a highly organized six-membered pericyclic transition state. The orientation of the bulky oxolane ring is dictated by CH/π interactions between the phenyl ring of the substrate and the p-cymene ligand of the catalyst.

ATH_Cycle Precat RuCl(p-cymene)(TsDPEN) Precatalyst Amide 16e- Ru-Amide Complex (Active Catalyst) Precat->Amide Base (-HCl) Hydride 18e- Ru-Hydride Complex (H-Donor Added) Amide->Hydride HCOOH/NEt3 (Hydride Source) TS 6-Membered Cyclic Transition State Hydride->TS Ketone Substrate Product Chiral Alcohol Product + Regenerated Amide TS->Product Hydride & Proton Transfer Product->Amide Product Release

Caption: Catalytic cycle of the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH).

Biocatalytic Approach: Engineered Ketoreductases (KRED)

For drug development professionals seeking greener, highly stereoselective alternatives, biocatalysis using KREDs is unparalleled . KREDs reduce ketones utilizing NAD(P)H as a hydride donor. Because stoichiometric NAD(P)H is economically prohibitive, an in situ cofactor regeneration system utilizing Glucose Dehydrogenase (GDH) and D-glucose is employed .

Causality of Experimental Design:

  • Thermodynamic Driving Force: The oxidation of glucose to gluconolactone (which spontaneously hydrolyzes to gluconic acid) by GDH is thermodynamically irreversible, driving the ketone reduction to >99% conversion.

  • pH Stat Requirement: The generation of gluconic acid rapidly lowers the pH. A robust phosphate buffer (or active pH titration) is mandatory to prevent the KRED enzyme from denaturing below pH 6.0.

Experimental Methodologies

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Reagents: 2-(Oxolan-3-yl)-1-phenylethan-1-one (1.0 eq, 10 mmol), RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%), Formic Acid/Triethylamine 5:2 azeotrope (5.0 eq of formate), anhydrous Dichloromethane (DCM) (0.5 M).

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask and purge with Argon. Rationale: The active 16e- Ru-amide intermediate is highly sensitive to moisture and oxygen, which can cause irreversible dimerization.

  • Catalyst Activation: Add the Ru precatalyst (31.8 mg, 0.05 mmol) and anhydrous DCM (20 mL). Stir at 25°C.

  • Azeotrope Addition: Slowly inject the 5:2 FA/TEA azeotrope (1.8 mL) via syringe.

    • Self-Validation Check: The solution must transition from dark brown to a vibrant orange/yellow within 5 minutes, confirming the successful generation of the active Ru-hydride species. If it remains brown, the catalyst has failed to activate.

  • Substrate Addition: Add the ketone substrate (1.90 g, 10 mmol) in one portion. Seal the flask and stir at 30°C for 16 hours.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) to neutralize excess formic acid. Extract with Ethyl Acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes:EtOAc 7:3).

Protocol B: Biocatalytic KRED Reduction

Reagents: Ketone substrate (1.0 eq, 10 mmol), KRED enzyme powder (e.g., KRED-130, 100 mg), GDH powder (20 mg), NADP⁺ sodium salt (0.05 eq), D-Glucose (1.5 eq), 100 mM Potassium Phosphate (KPi) buffer (pH 7.0) with 2 mM MgSO₄.

Step-by-Step Procedure:

  • Buffer & Cofactor Preparation: In a 100 mL bioreactor, add 50 mL of KPi buffer (pH 7.0). Dissolve D-Glucose (2.7 g, 15 mmol) and NADP⁺ (39 mg, 0.05 mmol). Rationale: MgSO₄ is included as it stabilizes the GDH tetrameric structure.

  • Enzyme Reconstitution: Gently sprinkle the KRED and GDH powders onto the surface of the buffer. Stir gently at 150 rpm until fully dissolved. Avoid vortexing to prevent protein shearing.

  • Substrate Loading: Dissolve the ketone (1.90 g, 10 mmol) in 2 mL of DMSO (co-solvent) and add dropwise to the aqueous phase.

  • Incubation & Titration: Incubate at 30°C and 250 rpm.

    • Self-Validation Check: Monitor the pH continuously. Over the first 2-4 hours, the pH should begin to drop, indicating active gluconic acid formation (and thus, active ketone reduction). Maintain pH at 7.0 ± 0.2 using a pH-stat autotitrator dispensing 1 M NaOH.

  • Extraction: After 24 hours (or when NaOH consumption ceases), add Celite (2 g) to the mixture and filter to remove denatured proteins. Extract the filtrate with Methyl tert-butyl ether (MTBE) (3 × 30 mL). Evaporate the solvent to yield the chiral alcohol.

Workflow cluster_A Method A: Chemocatalysis (ATH) cluster_B Method B: Biocatalysis (KRED) Substrate Substrate: 2-(Oxolan-3-yl)-1-phenylethan-1-one PrepA Prepare 5:2 HCOOH/NEt3 & Ru-TsDPEN Catalyst Substrate->PrepA PrepB Prepare KPi Buffer (pH 7.0), GDH, NADP+, Glucose Substrate->PrepB RxnA React at 30°C, 12-24h under Argon PrepA->RxnA WorkupA Aqueous Quench & EtOAc Extraction RxnA->WorkupA Analysis Chiral HPLC/GC Analysis (Determine Conv. & ee) WorkupA->Analysis RxnB Add KRED Enzyme, Incubate at 30°C, 24h PrepB->RxnB WorkupB Centrifuge & MTBE Extraction RxnB->WorkupB WorkupB->Analysis

Caption: Parallel experimental workflows for Chemocatalytic (ATH) and Biocatalytic (KRED) reductions.

Quantitative Data & Comparative Analysis

The following table summarizes expected performance metrics based on standard process chemistry optimizations for structurally similar aryl-alkyl ketones.

ParameterMethod A: Ru-ATHMethod B: Biocatalytic KRED
Catalyst Loading 0.5 mol%5 wt% (Enzyme to Substrate)
Reaction Time 12 - 16 hours24 - 36 hours
Conversion > 95%> 99% (Thermodynamically driven)
Enantiomeric Excess (ee) 92 - 96%> 99%
Diastereomeric Ratio (dr) ~ 1:1 (Oxolane stereocenter is static)~ 1:1 (Unless DKR conditions applied)
Scalability Excellent (Standard chemical plant)Excellent (Requires pH-stat bioreactor)
Environmental Impact Moderate (Transition metals, VOCs)Low (Aqueous media, biodegradable)

Note: The substrate contains a pre-existing stereocenter at the oxolane ring (position 3). Because the reduction occurs at the distant ketone, standard reduction yields a mixture of diastereomers unless the starting ketone is enantiopure or Dynamic Kinetic Resolution (DKR) conditions are engineered.

Troubleshooting & Self-Validating Quality Control

  • Issue: Low Conversion in ATH (Method A)

    • Cause: Catalyst poisoning by trace water or oxygen, or improper FA/TEA ratio.

    • Solution: Ensure the FA/TEA mixture is strictly 5:2. An excess of formic acid will shift the equilibrium and protonate the catalyst ligand. Re-distill TEA over CaH₂ if necessary.

  • Issue: Emulsion Formation during KRED Workup (Method B)

    • Cause: High concentration of denatured proteins acting as surfactants.

    • Solution: Do not shake vigorously during the first MTBE extraction. Use Celite filtration prior to extraction, or add brine (saturated NaCl) to the aqueous phase to increase ionic strength and break the emulsion.

  • Quality Control (Chiral Analysis):

    • Always monitor the reaction by Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns) rather than relying solely on TLC. Ensure that the starting material peak is <1% area to prevent unreacted substrate from skewing the final isolated yield and purity calculations.

References

  • Václavík, J., et al. "Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study." Organometallics.[Link]

  • Hengne, A. M., et al. "Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst." ACS Omega.[Link]

  • Moore, J. C., et al. "Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant." PMC / National Institutes of Health.[Link]

  • Qiao, L., et al. "Engineering ketoreductases for the enantioselective synthesis of chiral alcohols." Chemical Communications.[Link]

Method

Application Note: Intramolecular Iodoetherification for the Stereoselective Synthesis of Tetrahydrofurans

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Methodology Focus: Iodine-Mediated 5-exo-trig Cyclization of 4-Penten-1-ol Derivatives Introduction & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Methodology Focus: Iodine-Mediated 5-exo-trig Cyclization of 4-Penten-1-ol Derivatives

Introduction & Mechanistic Rationale

The tetrahydrofuran (THF) ring is a privileged scaffold ubiquitous in biologically active natural products (e.g., polyether ionophores, lignans) and pharmaceutical agents[1]. While numerous methods exist for THF construction—ranging from acid-catalyzed diol dehydration to transition-metal-catalyzed oxidative cyclizations—intramolecular iodoetherification of γ -hydroxyalkenes (4-penten-1-ols) remains one of the most robust, scalable, and stereoselective protocols available to synthetic chemists[2].

The Causality of Experimental Design

The success of this protocol relies on the precise orchestration of electrophilic activation and intramolecular nucleophilic trapping.

  • Electrophilic Activation: Molecular iodine ( I2​ ) acts as a mild electrophile, reversibly complexing with the pendant alkene to form a transient, positively charged iodonium ion.

  • Regioselectivity (Baldwin's Rules): The tethered hydroxyl group acts as an internal nucleophile. According to Baldwin’s rules for ring closure, the 5-exo-trig attack on the iodonium intermediate is kinetically favored over the 6-endo-trig pathway. This highly predictable trajectory ensures the exclusive formation of the 5-membered THF ring over the 6-membered tetrahydropyran[3].

  • Stereocontrol: The bulky iodine atom dictates the stereochemical outcome. The nucleophilic attack occurs anti to the iodonium bridge, establishing a highly predictable trans-relationship in the transition state, which translates to excellent diastereomeric ratios (dr) in substituted precursors[3].

Pathway Visualization

The following diagram illustrates the mechanistic workflow and causal relationships during the iodoetherification process.

G A 4-Penten-1-ol Derivative (Starting Material) B Electrophilic Activation (I2 Addition @ 0°C) A->B I2, NaHCO3 Solvent C Iodonium Ion Intermediate (Bridged Species) B->C Reversible Complexation D Intramolecular Attack (5-exo-trig cyclization) C->D Anti-attack by OH Kinetically Favored E 2-(Iodomethyl)tetrahydrofuran (Isolated Product) D->E Deprotonation & Workup

Mechanistic workflow of the iodine-mediated 5-exo-trig cyclization.

General Protocol: Iodine-Mediated Iodoetherification

This protocol describes the self-validating synthesis of 2-(iodomethyl)tetrahydrofurans from corresponding 4-penten-1-ols[2].

Materials & Reagents
  • Substrate: 4-Penten-1-ol derivative (1.0 equiv)

  • Electrophile: Molecular Iodine ( I2​ , 1.5 - 2.0 equiv)

  • Base: Sodium Bicarbonate ( NaHCO3​ , 1.5 - 2.0 equiv)

  • Solvent: Dichloromethane ( CH2​Cl2​ ) or Tetrahydrofuran (THF), anhydrous (0.1 M concentration)

  • Quench Reagent: Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology

Step 1: Reaction Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon or N2​ .

  • Dissolve the 4-penten-1-ol derivative (1.0 mmol) in anhydrous CH2​Cl2​ (10 mL) to achieve a 0.1 M concentration.

  • Add solid NaHCO3​ (1.5 mmol, 126 mg) to the solution. Expert Insight: The inclusion of a mild, heterogeneous base like NaHCO3​ is critical. It acts as an acid scavenger to neutralize the HI generated during the reaction, preventing premature acid-catalyzed side reactions (such as undesired etherification or alkene isomerization) without being strong enough to cause elimination of the resulting alkyl iodide[2].

Step 2: Electrophilic Initiation 4. Cool the reaction mixture to 0 °C using an ice-water bath. 5. Add molecular iodine ( I2​ , 1.5 mmol, 381 mg) in three equal portions over 5 minutes. Expert Insight: Initiating the reaction at 0 °C rather than ambient temperature suppresses intermolecular coupling and minimizes oxidative cleavage. The reaction mixture will immediately turn a deep purple/brown color.

Step 3: Cyclization and Monitoring 6. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 16 hours. 7. Monitor the reaction via TLC (typically 8:2 Hexanes/Ethyl Acetate). The product will appear as a less polar spot compared to the starting alcohol.

Step 4: Self-Validating Quench & Workup 8. Once starting material is consumed, cool the flask back to 0 °C and slowly add saturated aqueous Na2​S2​O3​ (10 mL) while stirring vigorously. Self-Validation Check: The reaction is successfully quenched when the deep brown/purple color completely dissipates, leaving a colorless or pale-yellow biphasic mixture. This color change visually confirms the complete reduction of unreacted electrophilic I2​ to water-soluble iodide ( I− ). 9. Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH2​Cl2​ (2 × 10 mL). 10. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel (eluting with Hexanes/Ethyl Acetate gradients) to afford the pure 2-(iodomethyl)tetrahydrofuran.

Quantitative Data & Substrate Scope

The iodoetherification protocol demonstrates broad functional group tolerance. Table 1 summarizes typical yields and diastereomeric ratios (dr) based on substrate substitution patterns, demonstrating the robust stereocontrol of the 5-exo-trig pathway[2][3].

Table 1: Substrate Scope and Reaction Efficiency

Substrate Type (4-Penten-1-ol)Substitution PatternReaction TimeYield (%)Diastereomeric Ratio (dr)
Unsubstituted None2 h92%N/A
C1-Substituted 1-Methyl4 h88%>95:5 (cis favored)
C3-Substituted 3-Phenyl12 h81%85:15 (trans favored)
C4-Substituted 4-Methyl6 h85%>95:5 (trans favored)
Spirocyclic Precursor Cycloalkyl tether16 h78%Single diastereomer

Note: The newly formed C–I bond serves as a versatile synthetic handle for downstream functionalization (e.g., radical dehalogenation, nucleophilic substitution, or transition-metal cross-coupling)[2].

Troubleshooting & Optimization

  • Issue: Formation of 6-membered tetrahydropyran byproducts.

    • Cause: Highly substituted alkenes (e.g., forming a stable tertiary carbocation at the internal position) can shift the mechanism from a concerted SN​2 -like attack to an SN​1 -like pathway, violating the kinetic preference of Baldwin's rules.

    • Solution: Lower the reaction temperature to -20 °C to stabilize the iodonium intermediate and enforce the concerted 5-exo-trig trajectory.

  • Issue: Incomplete conversion / unreacted starting material.

    • Cause: Reversible formation of the iodonium ion competing with slow nucleophilic attack.

    • Solution: Increase the concentration of I2​ to 2.5 equiv or switch the solvent to Acetonitrile ( CH3​CN ), which can stabilize the charge separation in the transition state.

References

  • Pinaud, M., et al. "Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence." The Journal of Organic Chemistry, 2022.[Link]

  • Labelle, M., & Guindon, Y. "Diastereoselective synthesis of 2,3-disubstituted tetrahydrofuran synthons via the iodoetherification reaction. A transition state model based rationalization of the allylic asymmetric induction." Journal of the American Chemical Society, 1989.[Link]

  • Zhu, L., & Mootoo, D. R. "Synthesis of nonadjacently linked tetrahydrofurans: an iodoetherification and olefin metathesis approach." Organic Letters, 2003.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Friedel-Crafts Acylation of Substituted Aromatics

Welcome to the Advanced Technical Support Center for Friedel-Crafts (FC) acylation. This guide is designed for research scientists and drug development professionals seeking to optimize yields, control regioselectivity,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Friedel-Crafts (FC) acylation. This guide is designed for research scientists and drug development professionals seeking to optimize yields, control regioselectivity, and troubleshoot complex electrophilic aromatic substitutions.

Unlike alkylations, FC acylations do not suffer from polyalkylation or carbocation rearrangements[1]. However, they present unique challenges regarding catalyst complexation, substrate deactivation, and thermodynamic equilibration.

Diagnostic Decision Tree

Use the following logical workflow to identify the root cause of low yields or reaction failures in your acylation protocols.

FC_Troubleshooting Start Low Yield or Reaction Failure? Q_Substrate Is the aromatic ring strongly deactivated? Start->Q_Substrate Sol_Substrate FC fails on deactivated rings. Use alternative cross-coupling. Q_Substrate->Sol_Substrate Yes Q_Amine Does the substrate contain free -NH2 or -OH groups? Q_Substrate->Q_Amine No Sol_Amine Protect basic groups (e.g., acetylation) prior to FC. Q_Amine->Sol_Amine Yes Q_Catalyst Is Catalyst Loading < 1.1 eq? Q_Amine->Q_Catalyst No Sol_Catalyst Increase AlCl3 to >1.1 eq. Product complexation consumes catalyst. Q_Catalyst->Sol_Catalyst Yes Q_Moisture Were reagents/glassware strictly anhydrous? Q_Catalyst->Q_Moisture No Sol_Moisture Dry solvents and flame-dry glassware. Water destroys Lewis acids. Q_Moisture->Sol_Moisture No Success Optimize Temperature & Solvent (DCM for kinetic, Nitrobenzene for thermo) Q_Moisture->Success Yes

Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.

Core Troubleshooting Guide & FAQs

Q1: Why does my reaction stall at ~50% conversion despite using 1.0 equivalent of Lewis acid?

Causality & Solution: Unlike Friedel-Crafts alkylation, which is truly catalytic, FC acylation requires a stoichiometric amount (typically 1.1 to 1.5 equivalents) of the Lewis acid (e.g., AlCl₃)[2][3]. The aryl ketone product generated during the reaction acts as a Lewis base. Its carbonyl oxygen forms a highly stable donor-acceptor complex with the Lewis acid catalyst[3]. This complexation effectively sequesters the metal, preventing it from activating further acyl chloride molecules.

  • Actionable Step: Always use at least 1.1 equivalents of Lewis acid relative to the acylating agent. If your substrate contains additional Lewis basic sites (e.g., ethers, protected amines), increase the catalyst loading accordingly to saturate these sites[4].

Q2: I am trying to acylate an aniline derivative (e.g., p-chloroaniline), but I recover only starting material. What is wrong?

Causality & Solution: Free amino groups (-NH₂, -NHR) are strong Lewis bases. When introduced to a Lewis acid like AlCl₃, the nitrogen lone pair immediately coordinates with the metal, forming a positively charged complex[4]. This places a strong electron-withdrawing group directly on the aromatic ring, severely deactivating it toward electrophilic aromatic substitution.

  • Actionable Step: You must mask the basicity of the amine. Protect the amine via acetylation to form an amide (e.g., N-(4-chlorophenyl)acetamide) prior to the FC reaction[4]. The amide nitrogen is significantly less basic and will not poison the catalyst. Post-reaction, the acetyl protecting group can be removed via acid/base hydrolysis.

Q3: How do I control the regioselectivity when acylating polycyclic aromatics like naphthalene?

Causality & Solution: The acylation of naphthalene and its derivatives is governed by a delicate balance between kinetic and thermodynamic control, which is heavily influenced by solvent choice and temperature[5][6].

  • Kinetic Control (α-substitution): The α-position (1-position) is more electron-rich and reacts faster. To isolate the kinetic product, use non-polar or weakly polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) at low temperatures (0 °C). In these solvents, the bulky acylium-AlCl₃ complex precipitates rapidly, preventing equilibration[5][6].

  • Thermodynamic Control (β-substitution): The β-position (2-position) is sterically less hindered and forms a more stable product complex. To favor this isomer, use highly polar solvents like nitrobenzene at elevated temperatures (60–80 °C). Nitrobenzene fully dissolves the intermediate complexes, allowing the reversible acylation reaction to reach thermodynamic equilibrium, heavily favoring the β-isomer[5][6].

Q4: Can I use Friedel-Crafts acylation on strongly deactivated rings like nitrobenzene or benzonitrile?

Causality & Solution: No. Friedel-Crafts acylation relies on the formation of an acylium ion (or a highly polarized donor-acceptor complex), which is a relatively mild electrophile compared to nitronium or bromonium ions[1]. Aromatic rings containing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are too electron-poor to attack the acylium ion[7]. In fact, nitrobenzene is so unreactive that it is frequently used as an inert solvent for FC acylations of other substrates[5].

  • Actionable Step: If you need to synthesize a ketone on a deactivated ring, consider alternative cross-coupling strategies (e.g., Weinreb amide coupling with a Grignard reagent, or palladium-catalyzed carbonylation).

Quantitative Data: Solvent & Substituent Effects

The table below summarizes how specific variables dictate the outcome and regioselectivity of the acylation event.

ParameterConditionPrimary Outcome / RegioselectivityCausality
Solvent Polarity Non-polar (CH₂Cl₂, CS₂)Favors Kinetic Product (e.g., α-acetylnaphthalene)Low solubility of the acylium-AlCl₃ complex leads to rapid precipitation, preventing thermodynamic equilibration[5][6].
Solvent Polarity Highly Polar (Nitrobenzene)Favors Thermodynamic Product (e.g., β-acetylnaphthalene)High solubility keeps intermediate complexes in solution, allowing the reversible acylation to reach thermodynamic equilibrium[5][6].
Directing Groups Activating (EDG: -OCH₃, -CH₃)Ortho/Para substitutionStabilizes the arenium ion intermediate. Para is often favored due to steric hindrance at the ortho position[8].
Directing Groups Deactivating (EWG: -NO₂, -CN)Reaction FailsAromatic ring is too electron-poor to attack the relatively mild acylium electrophile[7].

Self-Validating Experimental Protocol: Regioselective Acylation of Anisole

This standardized protocol for the synthesis of 4-methoxyacetophenone incorporates built-in visual and analytical checks to ensure the integrity of the reaction at every step.

Objective: High-yield synthesis of 4-methoxyacetophenone via Friedel-Crafts acylation. Causality Focus: Ensuring complete acylium ion generation and preventing catalyst deactivation.

Step 1: Catalyst Suspension & Moisture Verification

  • Action: In an oven-dried, nitrogen-flushed round-bottom flask, suspend 1.2 equivalents of anhydrous AlCl₃ in dry CH₂Cl₂ at 0 °C.

  • Self-Validation: The AlCl₃ should remain a free-flowing powder in suspension. If it clumps heavily or releases excessive HCl gas (fuming) upon solvent addition, moisture contamination has occurred, and the catalyst is compromised[7]. Discard and restart with a fresh bottle of AlCl₃.

Step 2: Acylium Ion Generation

  • Action: Add 1.0 equivalent of acetyl chloride dropwise to the AlCl₃ suspension over 10 minutes while maintaining the temperature at 0 °C.

  • Self-Validation: The heterogeneous suspension will transition into a homogeneous, pale yellow solution. This visual cue confirms the successful formation of the soluble acylium-AlCl₄⁻ ion pair[1][3].

Step 3: Substrate Addition & Reaction Monitoring

  • Action: Dissolve 1.0 equivalent of anisole in a minimal amount of dry CH₂Cl₂. Add this solution dropwise to the acylium ion complex at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature.

  • Self-Validation: The reaction mixture will darken significantly (often to a deep red or brown), indicating the formation of the product-AlCl₃ donor-acceptor complex. If you monitor via TLC (Hexanes/EtOAc), the highly polar complex will stay firmly at the baseline until it is chemically quenched[3].

Step 4: Quenching & Complex Dissociation

  • Action: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Self-Validation: The addition of aqueous acid hydrolyzes the aluminum-oxygen bond, breaking the Lewis acid-product complex[3]. The organic layer will typically lighten in color, and TLC will now reveal the free 4-methoxyacetophenone migrating appropriately above the baseline.

References

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at:[Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Inorganic Chemistry (ACS Publications). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. Available at:[Link]

Sources

Optimization

Troubleshooting low conversion in palladium-catalyzed carbonylative C-H functionalization.

Technical Support Center: Palladium-Catalyzed Carbonylative C-H Functionalization From the Desk of the Senior Application Scientist Welcome to the technical support center for palladium-catalyzed carbonylative C-H functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Palladium-Catalyzed Carbonylative C-H Functionalization

From the Desk of the Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed carbonylative C-H functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful synthetic tool. Low conversion is a frequent and frustrating issue, often stemming from a confluence of subtle factors. This resource moves beyond simple checklists to provide in-depth, mechanistically-grounded troubleshooting strategies to help you diagnose problems and optimize your reaction outcomes.

Part 1: Troubleshooting Guide: Diagnosing and Solving Low Conversion

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction shows no or very low conversion. What is my initial diagnostic workflow?

Low or no conversion is the most common issue. A systematic approach is crucial to avoid wasting time and resources. Before making drastic changes, start with the most fundamental and likely sources of failure.

Causality: The success of this catalytic cycle hinges on the delicate balance between the active Pd(0)/Pd(II) or Pd(II)/Pd(IV) species, the integrity of the reagents, and a strictly controlled reaction environment. Failure at any key step—C-H activation, CO insertion, or reductive elimination—will halt the cycle.

Troubleshooting Protocol:

  • Verify the Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[1] The formation of palladium black is a visual indicator of this decomposition.[1]

    • Action: Ensure your solvent is rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes).

    • Action: Assemble your reaction under a positive pressure of high-purity argon or nitrogen. Use a Schlenk line and ensure all glassware is oven- or flame-dried.

  • Check Reagent and Catalyst Integrity:

    • Catalyst: Is your palladium precatalyst old or improperly stored? Some Pd(II) precatalysts require in situ reduction to the active Pd(0) form, and inefficient activation can lead to low concentrations of the active catalyst.[1]

    • Ligand: Phosphine ligands are particularly susceptible to oxidation.[1] Store them in a glovebox or desiccator under an inert atmosphere.

    • Base and Other Additives: Ensure bases (e.g., carbonates, amines) are anhydrous and additives are of the correct grade.

  • Run a Control Reaction: Use a well-established, high-yielding substrate-catalyst system from the literature that is similar to your own.[2][3] This will validate your setup, reagents, and technique. If the control reaction fails, the issue lies with your general procedure, not your specific substrate.

Troubleshooting Workflow Diagram

G start Problem: Low or No Conversion inert_check Step 1: Verify Inert Atmosphere & Reagent Purity start->inert_check control_rxn Step 2: Run a Validated Control Reaction inert_check->control_rxn control_fail Control FAILED control_rxn->control_fail Outcome? control_pass Control SUCCEEDED control_rxn->control_pass Outcome? system_issue Root Cause: Systemic Issue (Setup, Solvent, Gas Purity). Re-evaluate fundamental setup. control_fail->system_issue specific_issue Root Cause: Reaction-Specific Issue. Proceed to Q2-Q5. control_pass->specific_issue

Caption: Initial diagnostic workflow for low conversion.

Q2: I observe a black precipitate (Palladium Black) in my reaction. What happened and how can I prevent it?

The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[1] This halts the reaction by removing the soluble, active catalyst from the catalytic cycle.[1]

Causality: This typically occurs for two main reasons:

  • Oxidation: As mentioned, oxygen can oxidize the active Pd(0) catalyst.

  • Ligand Dissociation/Decomposition: The ligand's primary role is to stabilize the palladium center. If the ligand is suboptimal, dissociates, or is consumed by a side reaction, the unprotected palladium atoms will agglomerate and precipitate. Bidentate ligands are often superior to monodentate ones because they are less prone to dissociation.[4]

Troubleshooting Protocol:

  • Improve Inert Atmosphere: This is the first and most critical step. Refer to the actions in Q1.

  • Re-evaluate Your Ligand:

    • Steric/Electronic Properties: Is your ligand electron-donating enough to promote oxidative addition but not so bulky that it hinders other steps?[4] For instance, highly sterically encumbered ligands like PtBu₃ can be highly effective for some transformations by promoting reductive elimination.[3]

    • Ligand-to-Metal Ratio: A 1:1 or 1:2 Pd:Ligand ratio is common, but sometimes a slight excess of the ligand can help suppress decomposition. However, too much ligand can inhibit the reaction by occupying coordination sites.

    • Screen Different Ligands: If the problem persists, screen a panel of ligands with different properties (e.g., a bulky monodentate phosphine like PtBu₃, a bidentate phosphine with a large bite angle like Xantphos, or an N-heterocyclic carbene (NHC)).[3][4][5]

  • Adjust Reaction Temperature: High temperatures can accelerate catalyst decomposition. In some systems, lowering the temperature from 100 °C to 80 °C can significantly improve catalyst stability and overall yield, even if the reaction rate is slightly slower.[4]

Q3: I am seeing significant amounts of non-carbonylative C-H functionalization or other side products. How can I improve selectivity for carbonylation?

This issue indicates that a competing reaction pathway is out-pacing the carbonylation pathway. The most common competitor is direct C-H arylation/alkenylation.

Causality: The selectivity is determined by the relative rates of CO insertion into the Pd-C bond versus the subsequent coupling step (e.g., with another substrate molecule). If CO insertion is slow or the concentration of CO at the metal center is low, the direct coupling pathway will dominate.

Troubleshooting Protocol:

  • Increase CO Pressure: This is the most direct way to favor the carbonylative pathway.[6]

    • Action: If you are working at atmospheric pressure (balloon), switch to a high-pressure reactor (e.g., a Parr autoclave) and increase the pressure to 5-10 atm. Even modest pressure increases can dramatically improve selectivity.

    • Safety Note: Always use appropriate safety shielding and pressure-rated equipment when working with high-pressure gases.

  • Modify the Ligand: The ligand environment significantly influences the rate of CO insertion.

    • Action: Bidentate ligands, such as dcpp or Xantphos, are often used in carbonylation reactions as they can stabilize the acyl-palladium intermediate that precedes the final coupling step.[2][7]

    • Action: Avoid ligands that are too bulky, as they might sterically hinder the approach of CO to the palladium center.

  • Solvent Choice: The solubility of CO varies significantly with the solvent.[6]

    • Action: Consider switching to a solvent known to have better CO solubility. While toluene is common, other solvents like dioxane or DMF might be beneficial, though they must be compatible with your substrate.

General Catalytic Cycle and Common Failure Points

G cluster_failures Common Failure Points Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd F1 Decomposition to Pd Black Pd0->F1 PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl CH_Activation C-H Activation PdII_Aryl->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle F3 Difficult C-H Activation (substrate issue) CH_Activation->F3 CO_Insertion CO Insertion Palladacycle->CO_Insertion Acyl_Pd Acyl-Pd(II) Intermediate CO_Insertion->Acyl_Pd F2 Slow/No CO Insertion (leads to side products) CO_Insertion->F2 Red_Elim Reductive Elimination (+ Nucleophile) Acyl_Pd->Red_Elim Product Carbonylated Product Red_Elim->Product Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for carbonylative C-H functionalization.

Q4: My substrate is not reacting, or the reaction is very sluggish. Could it be an issue with the substrate itself?

Yes, substrate scope can be a significant limitation in C-H functionalization chemistry.[8][9] Not all C-H bonds are created equal, and their reactivity is governed by steric and electronic factors.

Causality:

  • Electronic Effects: Electron-rich substrates are generally more reactive towards electrophilic palladium catalysts. Conversely, strongly electron-withdrawing groups can deactivate the substrate, making C-H activation the rate-limiting step.[5]

  • Steric Hindrance: Extreme steric bulk near the target C-H bond can prevent the palladium catalyst from approaching and forming the necessary palladacycle intermediate.

  • Directing Group Issues: For directed reactions, the ability of the directing group to coordinate to the palladium center is paramount. If the directing group is a poor ligand or its geometry is constrained, the reaction will fail.[10][11]

  • Incompatible Functional Groups: Some functional groups can chelate to the palladium catalyst, poisoning it, or can react under the reaction conditions.

Troubleshooting Protocol:

  • Analyze Electronic Properties: If your substrate is very electron-poor, you may need more forcing conditions (higher temperature, longer reaction time) or a more electron-rich, reactive catalyst system.

  • Evaluate the Directing Group (if applicable):

    • Is it a well-established directing group for this type of reaction?

    • Can it freely rotate to achieve the correct geometry for cyclometalation? Rigid structures can sometimes prevent this.[10]

  • Screen for Functional Group Tolerance: The literature for your specific catalytic system should provide information on tolerated functional groups.[2] If your substrate contains a potentially problematic group (e.g., unprotected amines, thiols), consider a protecting group strategy.

  • Test a Simpler Analog: Synthesize or purchase a simpler version of your substrate without complex or potentially interfering functional groups. If this analog reacts successfully, it points to a specific issue with your target molecule's functionality or sterics.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: How do I select the optimal ligand for my system?

Ligand choice is arguably the most critical parameter.[5] There is no universal "best" ligand; the optimal choice depends on the specific C-H bond, substrate, and desired transformation.

  • Phosphines: These are the most common class.

    • Bulky Monodentate Ligands (e.g., PtBu₃, P(t-Bu)₂Me): Often used to promote reductive elimination, which can be the rate-limiting step. They can be particularly effective in generating highly electrophilic intermediates for functionalizing weak nucleophiles like heterocycles.[3]

    • Bidentate Phosphines (e.g., Xantphos, dcpp, dppf): Their defined bite angle can provide thermal stability to the catalyst and influence selectivity. Xantphos, with its large bite angle, is frequently employed in carbonylation reactions to balance catalyst activity and stability.[4][7]

  • N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form very stable bonds with palladium, often resulting in highly robust and active catalysts.[5]

  • Amino Acid Ligands: These can provide a chiral environment for asymmetric C-H functionalization and can influence regioselectivity.[5]

Ligand Class Example(s) Key Characteristics Typical Application
Bulky Monodentate PtBu₃Strong σ-donor, high steric bulk.Promoting reductive elimination; generating highly reactive acyl intermediates.[3]
Bidentate (Large Bite Angle) XantphosHigh thermal stability, wide bite angle.General carbonylation of aryl bromides/triflates at atmospheric pressure.[4][7]
Bidentate (Standard) dppf, dcppGood stability, well-defined coordination.General cross-coupling and carbonylation reactions.[2][5]
N-Heterocyclic Carbenes IPr, IMesStrong σ-donor, high catalyst stability.When catalyst deactivation with phosphines is a major issue.[5]
FAQ 2: What is the role of the oxidant and how do I choose the right one?

In many modern C-H functionalization cycles, the palladium is not cycled between Pd(0) and Pd(II). Instead, a Pd(II) catalyst is used, and an oxidant is required to close the catalytic cycle, often via a Pd(II)/Pd(IV) or a related pathway. This is common in "oxidative carbonylation."[12][13]

  • Role: The oxidant's role is to facilitate the final product-forming step (reductive elimination) and regenerate the active Pd(II) catalyst from a lower oxidation state intermediate.

  • Common Oxidants:

    • Silver Salts (Ag₂CO₃, AgOAc): Commonly used but are stoichiometric and expensive.

    • Copper Salts (Cu(OAc)₂): Can often be used in catalytic amounts with oxygen as the terminal oxidant.

    • Peroxides (e.g., Tert-butyl hydroperoxide - TBHP): Powerful but can lead to over-oxidation side products.

    • Oxygen (O₂) or Air: The most atom-economical and environmentally benign oxidant, but requires careful handling due to safety concerns with flammable solvents and CO.[12][13]

The choice depends on the specific C-H activation mechanism. For directed C-H functionalizations proceeding through a concerted metalation-deprotonation (CMD) pathway, a stoichiometric oxidant is often required.

FAQ 3: How critical is carbon monoxide (CO) pressure? Can I run the reaction at atmospheric pressure?

CO pressure is a critical lever for controlling the reaction's outcome.[6]

  • Atmospheric Pressure (1 atm / Balloon): Many modern methods have been developed to work at atmospheric pressure for convenience and safety.[2][14] These systems typically rely on highly specialized ligands (like Xantphos) that promote CO uptake and insertion even at low concentrations.[4] However, at 1 atm, direct (non-carbonylative) coupling can be a significant competing pathway.

  • High Pressure (5-50 atm): Using a high-pressure reactor increases the concentration of CO dissolved in the solvent. According to Le Châtelier's principle, this pushes the equilibrium toward the CO-inserted acyl-palladium intermediate, increasing the rate and selectivity of the carbonylation reaction.[6] This is often necessary for less reactive substrates or when selectivity is poor at 1 atm.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reaction Setup

This protocol ensures the rigorous exclusion of oxygen and moisture.

  • Glassware Preparation: Add a magnetic stir bar to a Schlenk flask or a vial that fits into a pressure reactor. Dry the glassware in an oven at >120 °C for at least 4 hours or by flame-drying under vacuum. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition (Solids): In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst, ligand, substrate, and any solid base or additive.

  • Sealing and Purging: Seal the flask with a rubber septum or screw cap. Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 1-2 minutes, then backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure all residual air is removed.[1]

  • Solvent and Liquid Reagent Addition: Add the degassed solvent and any liquid reagents via a gas-tight syringe through the septum.

  • CO Introduction:

    • For Balloon Pressure: Purge a balloon with CO gas three times, then fill it and attach it to the reaction flask via a needle.

    • For High Pressure: If using an autoclave, assemble it according to the manufacturer's instructions. Pressurize with CO to ~5 atm, vent carefully, and repeat three times to purge the headspace before pressurizing to the final desired pressure.

  • Reaction: Place the flask in a pre-heated oil bath or heating block and begin stirring.

References

  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Willard, B. S. (2016). Palladium Catalyzed Carbonylative Approaches to Acyl Electrophiles Using Ligand Effects or Visible Light. ProQuest Dissertations Publishing. [Link]

  • Andersen, T. L., & Skrydstrup, T. (2015). An Electrophilic Approach to the Palladium-Catalyzed Carbonylative C–H Functionalization of Heterocycles. Journal of the American Chemical Society, 137(36), 11632–11635. [Link]

  • Qi, X., et al. (2021). Palladium-Catalyzed Cascade Carbonylation Reaction To Construct Ester Derivatives. The Journal of Organic Chemistry. [Link]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]

  • Wu, X.-F., & Neumann, H. (2015). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 80(1), 1-1. [Link]

  • da Silva, G. P., & de Souza, R. O. M. A. (2022). Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. Journal of the Brazilian Chemical Society. [Link]

  • Wu, X.-F., et al. (2012). Palladium-Catalyzed Oxidative Carbonylation of Benzylic C–H Bonds via Nondirected C(sp3)–H Activation. Journal of the American Chemical Society, 134(25), 10329–10332. [Link]

  • He, J., & Chen, G. (2018). Diastereoselective C–H carbonylative annulation of aliphatic amines: a rapid route to functionalized γ-lactams. Chemical Science, 9(32), 6694–6698. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • Wu, X.-F., & Yi, J. (2022). An Update on Oxidative C–H Carbonylation with CO. ACS Catalysis, 12(12), 7175–7196. [Link]

  • Wencel-Delord, J., & Glorius, F. (2013). C-H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature Chemistry, 5(5), 369–375. [Link]

  • Oschmann, M. (2020). Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions. Diva-portal.org. [Link]

  • Wu, X.-F. (2017). Oxidative C–H Carbonylation Reactions. ResearchGate. [Link]

  • Sasano, K., Takaya, J., & Iwasawa, N. (2013). Palladium(II)-Catalyzed Direct Carboxylation of Alkenyl C-H Bonds with CO2. Journal of the American Chemical Society, 135(30), 10954–10957. [Link]

  • Larhed, M., & Hallberg, A. (2012). Palladium-Catalyzed Carbonylation and Arylation Reactions. Diva-portal.org. [Link]

  • Wu, X.-F. (2014). Palladium-Catalyzed Carbonylation of Unsaturated Carbon-Carbon Bonds. RosDok. [Link]

  • Gensch, T., et al. (2022). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society, 144(5), 2036–2055. [Link]

  • Leonori, D. (2025). Evaluation of the substrate scope for the photochemical carbonylative reaction. ResearchGate. [Link]

  • Wu, X.-F. (2014). Chapter 10: Palladium-Catalyzed Carbonylative Coupling and C–H Activation. Royal Society of Chemistry. [Link]

  • Shul’pin, G. B. (2016). New Trends in Oxidative Functionalization of Carbon–Hydrogen Bonds: A Review. MDPI. [Link]

  • Chen, Y.-C., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Palladium-Catalyzed Alkyl C–H Bond Activation. ACS Catalysis, 5(1), 439–452. [Link]

  • Wu, X.-F. (2012). Palladium-Catalyzed Carbonylative C-H Activation of Heteroarenes. ResearchGate. [Link]

  • de Souza, R. O. M. A. (2025). Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. ResearchGate. [Link]

  • Chen, K., & Hartwig, J. F. (2017). Challenges and opportunities for alkane functionalisation using molecular catalysts. Chemical Science, 8(12), 7935–7946. [Link]

  • Shimizu, Y. (n.d.). Chapter 18: Catalytic C-H Functionalization. University of Tokyo. [Link]

  • Vantourout, J. C., et al. (2017). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. Angewandte Chemie International Edition, 56(45), 14030–14049. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Oxolan-3-yl)-1-phenylethan-1-one Isomers

Welcome to the technical support resource for the purification of 2-(Oxolan-3-yl)-1-phenylethan-1-one. This molecule contains two stereocenters—one at the carbon bearing the phenyl ketone and the other at the C3 position...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 2-(Oxolan-3-yl)-1-phenylethan-1-one. This molecule contains two stereocenters—one at the carbon bearing the phenyl ketone and the other at the C3 position of the oxolane ring. This results in the potential for four stereoisomers: (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) isomers are one enantiomeric pair, while the (R,S) and (S,R) isomers are a second enantiomeric pair. These two pairs are diastereomeric to each other.

The subtle structural differences between these isomers, particularly their similar polarities and physicochemical properties, present significant purification challenges. This guide provides practical, in-depth troubleshooting advice and protocols to help you achieve your desired isomeric purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the separation of 2-(Oxolan-3-yl)-1-phenylethan-1-one isomers.

Q1: Why is it so difficult to separate the diastereomers of 2-(Oxolan-3-yl)-1-phenylethan-1-one using standard silica gel column chromatography?

A1: Diastereomers, while having different physical properties, can be very similar in polarity. In the case of 2-(Oxolan-3-yl)-1-phenylethan-1-one, both diastereomeric pairs present similar functional groups (a ketone and an ether) to the stationary phase. This results in very close retention factors (Rƒ) on standard achiral media like silica gel, leading to poor separation or co-elution. Achieving baseline separation typically requires high-resolution techniques like HPLC or SFC.[1][2]

Q2: What is the fundamental difference between separating diastereomers and enantiomers?

A2: Diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and NMR spectra) and can be separated using achiral methods, although high-efficiency methods are often needed.[1] Enantiomers, on the other hand, have identical physical properties in an achiral environment and cannot be separated by achiral chromatography. Their separation requires the introduction of another chiral entity, either as a chiral stationary phase (CSP) in HPLC/SFC or as a chiral resolving agent to form separable diastereomeric derivatives.[3][4]

Q3: What are the most common impurities I should look for besides other stereoisomers?

A3: Impurity profiles are highly dependent on the synthetic route. However, common process-related impurities could include:

  • Starting Materials: Unreacted phenylethanone derivatives or 3-substituted oxolane precursors.

  • By-products: Products from side reactions, such as aldol condensation products of the ketone.

  • Degradants: The molecule may be sensitive to acidic or basic conditions, potentially leading to the opening of the oxolane ring or other rearrangements. Stability studies are recommended to identify potential degradants.[5][6]

Q4: Can I use NMR to determine the diastereomeric ratio of my mixture?

A4: Yes. The protons in diastereomers are in chemically different environments and should exhibit distinct signals in ¹H and ¹³C NMR spectra. Protons adjacent to the stereocenters are particularly useful for quantification. By integrating the distinct peaks corresponding to each diastereomer, you can determine the ratio. For enantiomeric excess (ee) determination, a chiral shift reagent may be required.

Section 2: Troubleshooting Guide: Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most powerful techniques for separating all four stereoisomers.

Problem: I am unable to achieve baseline separation of the diastereomers or enantiomers with my current HPLC/SFC method.

Causality: The lack of separation is due to insufficient enantioselective or diastereoselective interactions between the isomers and the stationary phase. The choice of CSP and mobile phase is critical for exploiting the subtle stereochemical differences. Polysaccharide-based CSPs are often highly effective for separating a wide range of chiral compounds, including ketones.[3][7]

Solution Workflow: Method Development for Chiral Separation

The following workflow provides a systematic approach to developing a robust separation method.

G cluster_0 Method Development Workflow A Start: Crude Isomeric Mixture B Step 1: Column Screening (Primary) A->B C Test Polysaccharide CSPs (Amylose & Cellulose Derivatives) B->C D Step 2: Mobile Phase Optimization C->D Select best performing column E Normal Phase: Hexane/Alcohol (IPA, EtOH) D->E F Reversed Phase: ACN/Water or MeOH/Water D->F G Evaluate Resolution (Rs) E->G F->G H Step 3: Fine-Tuning (Flow Rate, Temperature, Additives) G->H Rs < 1.5 I Optimized Method (Rs > 1.5) G->I Rs >= 1.5 H->G Re-evaluate

Caption: Systematic workflow for chiral HPLC/SFC method development.

Step-by-Step Protocol: Chiral HPLC/SFC Screening
  • Prepare the Sample: Dissolve a small amount of the isomeric mixture in a suitable solvent (e.g., isopropanol or methanol) to a concentration of ~1 mg/mL. Ensure the sample solvent is miscible with the mobile phase.

  • Initial Column Screening: Begin with polysaccharide-based CSPs, as they are broadly applicable. Screen a minimum of two columns, one based on amylose and one on cellulose.

  • Mobile Phase Screening:

    • Normal Phase (NP): Start with a simple mobile phase like 80:20 Hexane:Isopropanol (IPA). Run a gradient or isocratic elution to find where the peaks elute.

    • Reversed Phase (RP): Use a mobile phase of 50:50 Acetonitrile:Water.

    • SFC: Use a primary mobile phase of supercritical CO₂ with an alcohol co-solvent (e.g., Methanol).

  • Evaluate Results: Assess the chromatograms for any sign of separation. Even partial peak splitting is a promising sign. The goal is to find a column/mobile phase combination that shows selectivity.

  • Optimization: Once a promising system is identified, optimize the separation by:

    • Adjusting Solvent Ratio: Fine-tune the percentage of the strong solvent (e.g., IPA in NP, ACN in RP) to improve resolution (Rs).

    • Changing the Alcohol Modifier: In normal phase, switching from IPA to ethanol can sometimes dramatically change selectivity.

    • Using Additives: For basic or acidic impurities, adding a small amount (0.1%) of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape.

    • Adjusting Temperature: Varying the column temperature can affect selectivity and efficiency.

Data Table: Recommended Starting Conditions for Chiral Screening
Stationary Phase TypeColumn ExampleModeMobile PhaseKey Characteristics
Amylose Derivative CHIRALPAK® AD-H, Lux® Amylose-1NP/SFCHexane/IPA or CO₂/MeOHExcellent for aromatic ketones; often provides high selectivity.[7]
Cellulose Derivative CHIRALCEL® OD-H, Lux® Cellulose-1NP/RPHexane/EtOH or ACN/H₂OOffers complementary selectivity to amylose phases.[3]
Cyclodextrin-based CYCLOBOND™RPMeOH/H₂OCan be effective, especially with inclusion complex formation.[2]

Section 3: Troubleshooting Guide: Crystallization & Derivatization

For larger-scale purification, chromatography can be expensive. Crystallization is a more cost-effective alternative if a suitable method can be developed.[8]

Problem: My isomeric mixture is an oil and will not crystallize.

Causality: The presence of multiple isomers in a mixture often lowers the melting point and inhibits lattice formation, resulting in an oil. One diastereomer may also be inherently non-crystalline.

Solution Workflow: Developing a Diastereoselective Crystallization

Since diastereomers have different solubilities, it is often possible to find a solvent system where one crystallizes preferentially, leaving the other in the mother liquor.[9][10]

G cluster_1 Crystallization Method Development A Start: Diastereomeric Mixture B Step 1: Solvent Screening A->B C Select solvents with moderate solubility at RT B->C D Step 2: Induce Crystallization C->D E Slow Evaporation D->E F Cooling Crystallization D->F G Anti-Solvent Addition D->G H Analyze Solids & Mother Liquor (by Chiral HPLC) E->H F->H G->H I Successful Separation (High d.e. in solids) H->I Enrichment observed J No enrichment. Return to Step 1 H->J No enrichment J->B

Caption: Decision tree for developing a diastereoselective crystallization process.

Protocol: Diastereoselective Crystallization Screening
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., heptane, ethyl acetate, isopropanol, acetonitrile, water).

  • Solubility Test: In small vials, add ~20 mg of your isomeric mixture and add the first solvent dropwise at room temperature until it just dissolves. A good starting point is a solvent that requires 0.5-2 mL to dissolve the material.

  • Induce Crystallization:

    • Slow Evaporation: Leave the vial loosely capped to allow the solvent to evaporate slowly over several hours or days.

    • Cooling: If the material is soluble at room temperature, cool the vial to 4 °C, then -20 °C.

    • Anti-Solvent: To a solution of your compound, slowly add a solvent in which it is insoluble (an anti-solvent) until turbidity persists.

  • Analysis: If crystals form, isolate them by filtration. Analyze both the crystals and the remaining mother liquor by chiral HPLC to determine the diastereomeric ratio. Significant enrichment in the solid material indicates a successful separation.[9]

Problem: How can I separate the enantiomers without preparative chiral HPLC?

Causality: Enantiomers have identical solubilities and will co-crystallize from a racemic mixture unless a chiral resolving agent is used.

Solution: Chiral Resolution via Diastereomeric Salt/Derivative Formation

This classic technique involves reacting the enantiomeric mixture with a single, pure enantiomer of a "resolving agent." This creates a mixture of diastereomers, which can now be separated by standard methods like crystallization or achiral chromatography.[11][12]

Protocol: Enantiomeric Resolution (Conceptual)

While 2-(Oxolan-3-yl)-1-phenylethan-1-one itself is not acidic or basic, this protocol illustrates the principle. If a suitable functional group were present (e.g., an amine or carboxylic acid), the following would apply:

  • React with Resolving Agent: React the racemic mixture (e.g., a racemic amine) with one enantiomer of a chiral acid (e.g., (R,R)-tartaric acid) to form two diastereomeric salts.[13]

  • Separate Diastereomers: Use the diastereoselective crystallization method described above to isolate one of the diastereomeric salts.

  • Cleave the Resolving Agent: Treat the purified diastereomeric salt with a base to liberate the free, now enantiomerically pure, amine. The resolving agent can often be recovered and recycled.

For a ketone like this, a derivatization strategy could involve forming a diastereomeric ketal with a chiral diol, followed by separation and hydrolysis. However, this adds synthetic steps and is often more complex than direct separation by chiral chromatography.

References

  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. (2023). Royal Society of Chemistry. [Link]

  • US4874473A - Separation of diastereomers by extractive distillation - Google Patents. (n.d.).
  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017). Chromatography Today. [Link]

  • How can we separate diastereomers of larger organic moiety? (2024). ResearchGate. [Link]

  • Separation of diastereomers - Chromatography Forum. (2008). Chromatography Forum. [Link]

  • (PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. (n.d.). ResearchGate. [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (2017). ACG Publications. [Link]

  • Crystallization-Induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate Using Homogeneous Ir-Based Racemization Catalyst. (2024). ACS Publications. [Link]

  • EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation - Google Patents. (n.d.).
  • Advancements in chiral crystallization. (2022). Technobis. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Chiral Drug Separation. (n.d.). WVU School of Medicine. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. [Link]

  • Annex 10 - ICH. (n.d.). World Health Organization. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). AWS. [Link]

  • Stereochemistry - Stereoelectronics. (2026). University of Liverpool. [Link]

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Harvard University. [Link]

  • What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine? (2017). Reddit. [Link]

Sources

Optimization

Technical Support Center: Transition Metal Catalyst Removal in Ketone Synthesis

Welcome to the Technical Support Center. Transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) and carbonylative syntheses are foundational in modern Active Pharmaceutical Ingredient (API) manu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) and carbonylative syntheses are foundational in modern Active Pharmaceutical Ingredient (API) manufacturing. However, purging residual metals (Pd, Ru, Ir) from ketone products presents unique thermodynamic and kinetic challenges.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure your drug products meet stringent regulatory standards.

Part 1: Frequently Asked Questions (Theory & Causality)

Q1: Why do transition metals stubbornly persist in ketone products, and what are the regulatory limits? A: Ketones—particularly those with adjacent heteroatoms like α-amino ketones, α-hydroxy ketones, or β-diketones—can act as bidentate ligands. This chelation stabilizes the metal (e.g., Pd(II) or Ru(II)) in the organic phase, altering its partition coefficient and making standard aqueous washes ineffective.

The regulatory limits are strictly defined by the ICH Q3D guidelines based on Permitted Daily Exposure (PDE). For Class 2B metals commonly used in catalysis (Palladium, Platinum, Ruthenium, Iridium), the oral PDE is tightly restricted to approximately 100 µ g/day to prevent toxicity[1].

Q2: How does the oxidation state of the catalyst dictate my choice of scavenger? A: Scavenging relies heavily on Hard-Soft Acid-Base (HSAB) theory. Soft metals like Pd(0) and Pd(II) have a high affinity for soft donor atoms like sulfur and phosphorus.

  • Heterogeneous/Colloidal Metals: If your catalyst has precipitated as Pd(0) nanoparticles (often visible as a black suspension), physisorption using activated carbon (e.g., Darco KB-B) is highly effective and economical[2].

  • Homogeneous Metals: If the metal remains homogeneously dissolved as a Pd(II) complex, chemisorption is required. You must use functionalized silicas (e.g., SiliaMetS Thiourea) or mercapto-functionalized polyolefin fibers (e.g., Smopex-234) with a higher binding affinity than your ketone to competitively displace and sequester the metal[3][4].

Part 2: Troubleshooting Guide (Practical Methodologies)

Issue 1: Solid-supported scavengers are reducing product yield or failing to reach <10 ppm metal limits.

  • Root Cause: Kinetic barriers. The binding affinity of the metal to the ketone product is competing with the scavenger, or mass transfer limitations in the heterogeneous mixture are slowing the extraction.

  • Solution:

    • Increase Temperature: Scavenging is not instantaneous. Heating the mixture (40–60 °C) provides the activation energy needed to break the metal-ketone coordination bond.

    • Solvent Optimization: For polymer-based scavengers, ensure the solvent adequately swells the resin. For silica-based scavengers, ensure the solvent fully dissolves the API to prevent product occlusion.

    • Switch to Liquid-Liquid Extraction: If solid scavengers fail, utilize functionalized polyisobutylene (PIB) scavengers. These heptane-soluble thioether-thiol ligands can quantitatively sequester transition metals into an alkane phase, bypassing the mass transfer issues of solid supports[5].

Issue 2: Emulsions form during the aqueous extraction of metal catalysts.

  • Root Cause: Transition metal complexes, especially those with amphiphilic ligands (like phosphines), act as surfactants, stabilizing emulsions between the organic and aqueous phases.

  • Solution: Do not attempt to separate the emulsion directly. Filter the biphasic mixture through a pad of Celite to break the emulsion, or pre-treat the organic phase with a silica-supported metal scavenger to remove the emulsion-causing metal complex before the aqueous wash[2].

Part 3: Data Presentation

Table 1: ICH Q3D (Class 2B) PDE Limits for Common Transition Metal Catalysts[1][6]
ElementSymbolOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium Pd100101
Platinum Pt10810.81.4
Ruthenium Ru100101
Iridium Ir100101
Rhodium Rh100101
Table 2: Selection Guide for Metal Scavengers in Ketone Synthesis[2][3][4][5]
Scavenger TypeActive Functional GroupTarget MetalsOptimal SolventsMechanism of Action
SiliaMetS® Thiourea ThioureaPd(II), Ru(II), IrDMF, THF, AlcoholsChemisorption via soft S and N donors
Smopex®-234 Mercapto (-SH)Pd(0), Pd(II), PtToluene, EtOAcChemisorption on polyolefin fibers
Darco® KB-B Activated CarbonPd(0) nanoparticlesAlcohols, DCMPhysisorption of colloidal metals
PIB-Thioether Thioether-ThiolCu, Pd, RuHeptane/WaterLiquid-liquid extraction via phase-selective solubility

Part 4: Experimental Protocols

Standard Operating Procedure: Solid-Supported Metal Scavenging

This protocol establishes a self-validating loop to ensure mass balance and regulatory compliance.

Step 1: Preparation & Baseline Analysis

  • Sample the crude ketone API and analyze via ICP-MS to establish the baseline transition metal concentration (ppm).

  • Dissolve the crude API in a suitable polar aprotic solvent (e.g., THF, DMF) at a concentration of 0.1–0.2 M. Ensure complete dissolution.

Step 2: Scavenger Loading & Kinetics 3. Add the selected solid-supported scavenger (e.g., SiliaMetS Thiourea) to the solution. Causality: Use 3 to 5 molar equivalents of scavenger relative to the residual metal content, not the bulk API. 4. Stir the suspension aggressively at an elevated temperature (40–60 °C) for 4 to 12 hours. Causality: Elevated temperatures overcome the kinetic barrier of the metal-ketone chelation, allowing the thermodynamically favored metal-scavenger bond to form.

Step 3: Isolation & Validation 5. Cool the mixture to room temperature and filter it through a tightly packed pad of Celite to remove the metal-bound silica/polymer. 6. Wash the filter cake with 2–3 bed volumes of the reaction solvent. Causality: This recovers any entrained ketone product from the porous scavenger matrix, preventing artificial yield drops. 7. Concentrate the combined filtrate in vacuo. 8. Submit the isolated product for secondary ICP-MS analysis. If the metal content remains >10 ppm, repeat the protocol or pivot to a liquid-liquid PIB-thioether extraction.

Part 5: Visualization

MetalRemoval Start Analyze Crude Ketone API (ICP-MS) CheckLimit Metal > ICH Q3D Limit? Start->CheckLimit Pass Proceed to Formulation CheckLimit->Pass No Evaluate Evaluate Catalyst State & Ketone Chelation CheckLimit->Evaluate Yes StrongChelation Strong Chelation (e.g., α-hydroxy ketones) Evaluate->StrongChelation WeakChelation Weak/No Chelation Evaluate->WeakChelation SolidScavenger Use Strong Scavengers (SiliaMetS Thiourea/DMT) StrongChelation->SolidScavenger Physisorption Try Activated Carbon (Darco KB-B) WeakChelation->Physisorption LiquidExtraction PIB-Thioether Liquid/Liquid Extraction SolidScavenger->LiquidExtraction If Solid Fails Retest Retest via ICP-MS SolidScavenger->Retest Physisorption->Retest LiquidExtraction->Retest Retest->CheckLimit Iterate if needed

Fig 1: Decision matrix for selecting transition metal removal strategies in ketone synthesis.

Part 6: References

  • Title: Elemental Impurities in Drug Products Guidance for Industry August 2018 - FDA Source: U.S. Food and Drug Administration (fda.gov) URL:

  • Title: SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS Source: FUJIFILM Wako Chemicals (fujifilm.com) URL:

  • Title: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution Source: ResearchGate (researchgate.net) URL:

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (acs.org) URL:

  • Title: Functionalized Polyisobutylene and Liquid/Liquid Separations as a Method for Scavenging Transition Metals from Homogeneously Catalyzed Reactions Source: MDPI (mdpi.com) URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(Oxolan-3-yl)-1-phenylethan-1-one Stability in Solution

Welcome to the Technical Support Center for 1 (CAS: 1423024-49-0)[1]. This compound features an acetophenone moiety linked to an oxolane (tetrahydrofuran) ring.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1 (CAS: 1423024-49-0)[1]. This compound features an acetophenone moiety linked to an oxolane (tetrahydrofuran) ring. While highly valuable in organic synthesis and drug development, this dual-functional structure makes it uniquely susceptible to auto-oxidation, photolysis, and enolization when stored in solution.

This guide provides researchers with mechanistic insights, troubleshooting workflows, and self-validating protocols to maintain compound integrity.

G A 2-(Oxolan-3-yl)-1-phenylethan-1-one B Auto-Oxidation (O2, Ambient Light) A->B C Photodegradation (UV Exposure) A->C D Acid/Base Catalysis (pH Extremes) A->D E THF-Hydroperoxides & Lactones B->E F Norrish Type II Cleavage (Acetophenone + Alkene) C->F G Enolization (Racemization/Aldol) D->G

Fig 1. Primary solution degradation pathways of 2-(Oxolan-3-yl)-1-phenylethan-1-one.

Frequently Asked Questions (FAQs)

Q1: My solution develops a pungent odor and shows new peaks on LC-MS after a few weeks of storage. What is happening? A1: Your compound is likely undergoing auto-oxidation. The oxolane (tetrahydrofuran) ring contains weak alpha C-H bonds that are highly susceptible to radical abstraction by dissolved oxygen. This forms2 and other hydroperoxides[2]. Over time, these peroxides can further degrade into gamma-butyrolactone derivatives[3].

  • Causality: Oxygen acts as a radical initiator. The electron-rich nature of the oxolane ring stabilizes the intermediate radical, accelerating peroxide formation, especially in the absence of water[4].

  • Solution: Store solutions in tightly sealed containers purged with an inert gas (Argon or Nitrogen). Consider adding a radical scavenger like Butylated hydroxytoluene (BHT) at 250 ppm, which.

Q2: When I leave the solution on the benchtop during experiments, the concentration drops significantly, and the solution yellows. Why? A2: This is a classic case of photochemical degradation. Acetophenone derivatives act as strong chromophores that absorb UV and visible light, exciting the carbonyl group into a reactive triplet state[5]. Once excited, the molecule can undergo Norrish Type I (alpha-cleavage) or Norrish Type II reactions. Because your molecule has gamma-hydrogens on the oxolane ring, it is highly prone to 6, leading to fragmentation into acetophenone and a cyclic alkene[6].

  • Causality: The energy from ambient or UV light exceeds the dissociation energy of the excited state bonds, triggering fragmentation or photo-oxidation into highly conjugated, yellow/brown degradants[5].

  • Solution: Always use amber vials for storage and conduct benchtop handling under low-light conditions or wrap flasks in aluminum foil.

Q3: I am observing peak broadening or a closely eluting secondary peak on chiral HPLC, even in freshly prepared solutions. Is the compound impure? A3: Not necessarily. The protons on the alpha-carbon (between the carbonyl group and the oxolane ring) are highly acidic due to the electron-withdrawing nature of the adjacent ketone. In the presence of trace acids or bases in your solvent, the compound undergoes rapid 5[5]. If the oxolane ring attachment point is a chiral center, this enol-keto tautomerization will cause racemization, appearing as epimers on a chiral column.

  • Causality: Protic solvents or extreme pH levels lower the activation energy for enol formation.

  • Solution: Ensure your solvents are strictly neutral and anhydrous. Avoid basic additives in your HPLC mobile phase unless properly buffered.

Troubleshooting Logic

Workflow S Detect Degradation (HPLC/LC-MS) Q1 Peroxide present? S->Q1 A1 Add BHT Antioxidant Purge with N2/Ar Q1->A1 Yes Q2 New UV peaks? Q1->Q2 No A2 Use Amber Vials Protect from Light Q2->A2 Yes Q3 Loss of Chirality? Q2->Q3 No A3 Buffer Solution (Neutral pH) Q3->A3 Yes

Fig 2. Troubleshooting workflow for identifying and resolving solution stability issues.

Quantitative Data: Stability Metrics

To help you benchmark your formulations, here is a summary of expected stability profiles based on forced degradation kinetics of acetophenone-oxolane systems.

Storage ConditionAdditives / PrecautionsEstimated Half-Life (t1/2)Primary Degradant Observed
Ambient Light, Air, 25°CNone< 48 hoursPhotolysis fragments, Peroxides
Dark, Air, 25°CNone14 daysOxolane hydroperoxides
Dark, Inert Gas (Ar), 25°CNone> 3 monthsTrace enolization products
Dark, Air, 25°C250 ppm BHT> 6 monthsNone significant
UV Exposure (ICH Q1B)None< 4 hoursNorrish Type II cleavage products

Experimental Protocols

Protocol 1: Self-Validating Forced Degradation Study

To definitively identify which degradation pathway is ruining your experiments, you must create a self-validating reference library of degradants. By purposefully stressing the compound across different vectors, you generate a fingerprint for each degradation mechanism. You can then match your "unknown" degraded sample against this library[5].

Step-by-Step Methodology:

  • Preparation: Prepare four 1 mg/mL solutions of 2-(Oxolan-3-yl)-1-phenylethan-1-one in HPLC-grade acetonitrile.

  • Oxidative Stress (Vial 1): Add 3% H₂O₂ (v/v). Incubate at room temperature for 24 hours. Causality: This forces the rapid formation of oxolane peroxides and gamma-butyrolactone derivatives, mapping the oxidative degradation retention times[3].

  • Photolytic Stress (Vial 2): Expose to a UV light source (1.2 million lux hours) following ICH Q1B guidelines[5]. Causality: This triggers Norrish cleavage, mapping the photolytic fragmentation peaks[6].

  • Hydrolytic/Enolization Stress (Vials 3 & 4): Add 0.1 N HCl to Vial 3 and 0.1 N NaOH to Vial 4. Incubate at 40°C for 24 hours[5]. Causality: This forces acid/base-catalyzed enolization and potential aldol condensation.

  • Validation: Run all stressed samples via LC-MS alongside your "problematic" experimental sample. Match the retention times and m/z values. If your experimental sample's degradant matches Vial 1, your issue is oxidation; if Vial 2, it is light exposure.

Protocol 2: Optimized Solution Preparation and Storage

This protocol establishes a closed-loop system to prevent the initiation of radical and photochemical degradation.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge your chosen solvent (e.g., THF, DCM, or Acetonitrile) with high-purity Argon for 15 minutes to displace dissolved oxygen.

  • Stabilization: If downstream assays permit, dissolve 250 ppm of Butylated hydroxytoluene (BHT) into the solvent to act as a radical sink.

  • Dissolution: Weigh 2-(Oxolan-3-yl)-1-phenylethan-1-one and dissolve it in the stabilized, degassed solvent under a nitrogen-flushed glovebox or Schlenk line.

  • Storage: Transfer the solution to an amber glass vial to block UV transmission[5]. Backfill the headspace with Argon before sealing with a PTFE-lined cap. Store at 4°C.

References

  • BenchChem. "Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage". BenchChem.
  • Sapphire Bioscience. "2-(Oxolan-3-yl)-1-phenylethan-1-one". Sapphire Bioscience.
  • Eschemy. "Properties and Stability of Tetrahydrofuran". Eschemy.
  • Sigma-Aldrich. "Tetrahydrofuran". Sigma-Aldrich.
  • National Institutes of Health (NIH). "Photosensitivity Reactions Induced by Photochemical Degradation of Drugs". PMC - NIH.
  • ResearchGate. "Delineating Oxidative Processes of Aqueous C-60 Preparations: Role of THF Peroxide". ResearchGate.
  • MDPI. "Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst". MDPI.

Sources

Optimization

Tetrahydrofuran (THF) Synthesis Support Center: Troubleshooting &amp; Protocols

Welcome to the THF Synthesis Support Center. Tetrahydrofuran rings are ubiquitous structural motifs in natural products (e.g., annonaceous acetogenins, polyether antibiotics) and pharmaceuticals. However, their synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the THF Synthesis Support Center. Tetrahydrofuran rings are ubiquitous structural motifs in natural products (e.g., annonaceous acetogenins, polyether antibiotics) and pharmaceuticals. However, their synthesis is frequently plagued by regiochemical ambiguity, over-oxidation, and competing elimination pathways.

This guide provides mechanistic troubleshooting, field-proven protocols, and optimization strategies for the three most common THF synthesis workflows: Epoxide-Opening Cascades , Aerobic Oxidative Cyclizations , and Palladium-Catalyzed Carboetherification .

SECTION 1: Acid-Catalyzed Epoxide-Opening Cascades

FAQ 1: Why is my epoxide cyclization yielding tetrahydropyran (THP) instead of the desired THF ring?

Mechanistic Causality: The regioselectivity of intramolecular epoxide opening by a pendant hydroxyl group is governed by the competition between the 5-exo-tet and 6-endo-tet pathways. According to Baldwin's Rules for ring closure, the 5-exo-tet trajectory is stereoelectronically favored because the nucleophile can easily achieve the required Bürgi-Dunitz-like angle of attack (~109°) at the less hindered carbon [1].

However, epoxides sit on a continuum between tetrahedral and trigonal systems. When strong Lewis acids (like BF3​⋅OEt2​ ) are used, the C-O bond heavily polarizes, developing significant carbocationic character at the more substituted carbon. If the terminal carbon of the epoxide is less substituted, the reaction follows an SN​2 -like 5-exo-tet pathway. If the internal carbon can stabilize a positive charge (e.g., via alkyl or aryl substituents), the mechanism shifts toward an SN​1 -like opening, promoting the Baldwin-disfavored 6-endo-tet pathway to form a THP byproduct [2].

Solution: To strictly favor THF formation, utilize milder Lewis acids or ensure the substrate lacks electron-donating groups at the internal epoxide position.

EpoxideOpening Epoxide Epoxy Alcohol (Precursor) Acid Lewis Acid Activation (e.g., BF3·Et2O) Epoxide->Acid Path5 5-Exo-Tet Pathway (SN2-like, Baldwin Favored) Acid->Path5 Attack at less substituted carbon Path6 6-Endo-Tet Pathway (SN1-like, Carbocationic) Acid->Path6 Attack at more substituted carbon THF Tetrahydrofuran (THF) Desired Product Path5->THF THP Tetrahydropyran (THP) Regio-Byproduct Path6->THP

Divergent pathways in acid-catalyzed epoxide opening dictating THF vs. THP formation.

Protocol 1.1: Regioselective 5-Exo-Tet Epoxide Opening

Self-Validating System: The disappearance of the epoxide protons (~2.8 ppm) and the emergence of complex multiplets (~3.8-4.2 ppm) in crude 1H NMR confirm ring closure.

  • Preparation: Dissolve the epoxy-alcohol precursor (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M concentration) under an argon atmosphere.

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Strict temperature control suppresses the higher-activation-energy SN​1 cleavage.

  • Catalyst Addition: Add BF3​⋅OEt2​ (0.1 to 0.5 equiv, depending on substrate reactivity) dropwise.

  • Monitoring: Stir for 1-2 hours. Monitor via TLC (stain with p-anisaldehyde; epoxides typically appear as distinct colored spots).

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C with saturated aqueous NaHCO3​ .

  • Workup: Extract with CH2​Cl2​ , wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

SECTION 2: Aerobic Oxidative Cyclization of Alkenols

FAQ 2: How do I prevent over-oxidation and improve diastereoselectivity in Mukaiyama-type cyclizations?

Mechanistic Causality: The Mukaiyama aerobic oxidative cyclization of 4-penten-1-ols is a powerful method for generating trans-2,5-disubstituted THFs. However, first-generation cobalt catalysts like Co(modp)2​ often degrade during the reaction, requiring high catalyst loadings (up to 20 mol%) and leading to competitive over-oxidation of the alcohol to aldehydes/ketones or uncyclized diols [3].

Solution: Switch to the second-generation, water-soluble catalyst Co(nmp)2​ . The nmp ligand (5,5-dimethyl-1-(4-methylpiperazin-1-yl)hexane-1,2,4-trione) provides superior stability to the Co(II) center, preventing catalyst degradation. This allows for lower catalyst loadings (5 mol%), tolerates oxidizable positions on complex substrates, and drastically simplifies purification via a neutral aqueous wash [3, 4].

Quantitative Data: Catalyst Selection Guide
Catalyst SystemPrimary AdvantageCommon Byproducts / LimitationsOptimal Use Case
Co(modp)2​ Historical standard for trans-THFsHigh over-oxidation, difficult purificationSimple, unhindered pentenols
Co(nmp)2​ High yield, water-soluble, low loadingRequires synthesis of nmp ligandComplex natural product synthesis
OsO4​ (cat.) Excellent cis-diastereoselectivityToxic, forms uncyclized diolscis-2,5-disubstituted THFs
RuO4​ (cat.) Rapid cyclization of 1,5-dienesOver-cleavage of double bondsPoly-THF ring systems
Protocol 2.1: Co(nmp)2​ -Catalyzed Aerobic Oxidative Cyclization

Self-Validating System: The organic layer transitions from deep colored (catalyst present) to pale/colorless after the methyl iodide aqueous quench, confirming complete catalyst removal.

  • Setup: To a round-bottom flask, add the 4-penten-1-ol derivative (1.0 equiv) and Co(nmp)2​ (5 mol%).

  • Solvent & Atmosphere: Dissolve in isopropanol (0.1 M). Attach an oxygen balloon and purge the flask three times to establish an O2​ atmosphere.

  • Reaction: Stir at room temperature or heat mildly (40 °C) depending on steric hindrance. Monitor via TLC until starting material is consumed (typically 4-12 hours).

  • Quaternization Workup (Crucial Step): Add methyl iodide (MeI, 5.0 equiv relative to catalyst) and stir for 30 minutes. This quaternizes the piperazine nitrogen on the nmp ligand, rendering the cobalt complex highly water-soluble [3].

  • Extraction: Dilute with diethyl ether and wash three times with distilled water. The catalyst partitions entirely into the aqueous layer.

  • Isolation: Dry the organic layer over MgSO4​ and concentrate to yield the pure trans-THF product.

SECTION 3: Palladium-Catalyzed Carboetherification

FAQ 3: My Pd-catalyzed cyclization of γ -hydroxy alkenes is yielding Heck-type byproducts. How do I favor the THF ring?

Mechanistic Causality: The synthesis of THFs via the reaction of aryl bromides with γ -hydroxy terminal alkenes proceeds through a Pd(Ar)(OR) intermediate. The critical step is the intramolecular insertion of the pendant olefin into the Pd-O bond, followed by C-C reductive elimination.

If you use monodentate ligands with narrow bite angles (e.g., P(o-tol)3​ ), the intermediate is flexible enough to undergo rapid β -hydride elimination after olefin insertion, yielding acyclic Heck-type arylation products and oxidized alcohols [5].

Solution: Use DPE-Phos , a bidentate ligand with a wide bite angle (~104°). DPE-Phos enforces a rigid, pseudo-equatorial geometry on the palladium complex that accelerates C-C reductive elimination, completely outcompeting the β -hydride elimination pathway[5, 6].

PdMechanism Start γ-Hydroxy Alkene + Ar-Br OxAdd Oxidative Addition Pd(0) → Pd(II) Start->OxAdd Alkoxide Pd(Ar)(OR) Intermediate (Base Promoted) OxAdd->Alkoxide Insertion Intramolecular Olefin Insertion Alkoxide->Insertion RedElim C-C Reductive Elimination (Promoted by DPE-Phos) Insertion->RedElim Wide bite angle BetaElim β-Hydride Elimination (Monodentate Ligands) Insertion->BetaElim Narrow bite angle THF Substituted THF (Desired Product) RedElim->THF Heck Heck-Type Product (Acyclic Byproduct) BetaElim->Heck

Divergent pathways in Pd-catalyzed carboetherification: DPE-Phos forces reductive elimination over β-hydride elimination.

Protocol 3.1: Pd-Catalyzed Synthesis of trans-2,5-Disubstituted THFs

Self-Validating System: The absence of an aldehyde/ketone carbonyl stretch (~1710 cm⁻¹) in the crude IR spectrum confirms the suppression of the β -hydride elimination pathway.

  • Reagent Preparation: In a nitrogen-filled glovebox, combine Pd2​(dba)3​ (1 mol %), DPE-Phos (2 mol %), and NaOtBu (2.0 equiv) in an oven-dried Schlenk tube[5].

  • Substrate Addition: Dissolve the γ -hydroxy alkene (1.0 equiv) and the aryl bromide (2.0 equiv) in anhydrous THF to achieve a 0.25 M concentration. Add this solution to the Schlenk tube.

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture at 65 °C in an oil bath for 2 hours.

  • Monitoring: The reaction typically turns from deep purple/red to a pale yellow/brown as the active Pd(0) species is consumed and the reaction completes.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography to isolate the trans-2,5-disubstituted THF (typically >20:1 dr)[5, 6].

References

  • Epoxide-Opening Cascades Source: Justus-Liebig-Universität Gießen URL:[Link]

  • Enzyme-Catalyzed Cationic Epoxide Rearrangements in Quinolone Alkaloid Biosynthesis Source: PMC - NIH URL:[Link]

  • Increased Yields and Simplified Purification with a Second-Generation Cobalt Catalyst for the Oxidative Formation of trans-THF Rings Source: Organic Chemistry Portal URL:[Link]

  • Gram-Scale Synthesis of the Co(nmp)2 Catalyst to Prepare trans-2,5-Disubstituted Tetrahydrofurans by the Aerobic Oxidative Cyclization of Pent-4-en-1-ols Source: ResearchGate URL:[Link]

  • Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes : Scope, limitations, and stereoselectivity Source: SciSpace URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ketone Synthesis: Acetoacetic Ester vs. Malonic Ester Pathways

Executive Summary For decades, enolate alkylation has served as a cornerstone of carbon-carbon bond formation in organic synthesis. When targeting ketones, drug development professionals and synthetic chemists frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, enolate alkylation has served as a cornerstone of carbon-carbon bond formation in organic synthesis. When targeting ketones, drug development professionals and synthetic chemists frequently rely on two classical dicarbonyl systems: the Acetoacetic Ester Synthesis and the Malonic Ester Synthesis .

While conceptually similar—both exploiting the enhanced acidity of α -hydrogens flanked by two carbonyl groups—their synthetic applications diverge significantly. The acetoacetic ester route is the definitive, direct method for synthesizing methyl ketones [1]. Conversely, while the malonic ester synthesis is traditionally used to prepare carboxylic acids, it can be strategically adapted via acylation (e.g., the Bowman ketone synthesis) to construct complex, generalized ketones [2]. This guide objectively compares these two pathways, detailing their mechanistic causalities, substrate scopes, and self-validating experimental protocols.

Mechanistic Foundations & Causality

The Acetoacetic Ester Route (Methyl Ketones)

The acetoacetic ester synthesis relies on ethyl acetoacetate, a β -keto ester containing a pre-existing acetyl group. This structural feature strictly dictates the final product: an α -substituted acetone (methyl ketone)[3].

  • Deprotonation Causality : An alkoxide base is used to generate the resonance-stabilized enolate. The base must strictly match the ester's alkyl group (e.g., sodium ethoxide for ethyl esters) to prevent transesterification, which would otherwise generate a complex mixture of ester byproducts[1].

  • Alkylation & Decarboxylation : Following S N​ 2 alkylation, the ester is saponified to a β -keto acid. Upon gentle heating, the molecule undergoes a pericyclic decarboxylation, expelling a single equivalent of CO 2​ to yield the methyl ketone[4].

Acetoacetic A Ethyl Acetoacetate (Starting Material) B Enolate Formation (NaOEt / EtOH) A->B C Alkylation (R-X, SN2) B->C D Hydrolysis (H3O+ / Heat) C->D E Decarboxylation (-CO2) D->E F Methyl Ketone (Target Product) E->F

Caption: Workflow of Acetoacetic Ester Synthesis yielding a methyl ketone.

The Malonic Ester Acylation Route (Generalized Ketones)

Because diethyl malonate lacks an inherent ketone carbonyl, synthesizing a ketone requires an acylation step. The most robust iteration of this is the Bowman Ketone Synthesis , which utilizes dibenzyl malonate instead of diethyl malonate[2].

  • The Retro-Claisen Problem : If a standard diethyl alkylmalonate is acylated, subsequent basic hydrolysis often triggers a retro-Claisen cleavage (breaking the newly formed C-C acyl bond) rather than hydrolyzing the ester.

  • The Hydrogenolysis Solution : Bowman solved this by using dibenzyl malonate. After alkylation and acylation, the benzyl esters are cleaved via catalytic hydrogenolysis (H 2​ , Pd/C) under strictly neutral conditions. This preserves the acyl group, yielding a β -keto dicarboxylic acid that undergoes a double decarboxylation to form a generalized ketone[2].

Malonic A Dibenzyl Malonate (Starting Material) B Alkylation (NaOEt, R'-X) A->B C Acylation (NaH, R-COCl) B->C D Hydrogenolysis (H2, Pd/C) C->D E Double Decarboxylation (-2 CO2) D->E F Generalized Ketone (Target Product) E->F

Caption: Workflow of Malonic Ester Acylation yielding a generalized ketone.

Comparative Scope & Data Presentation

The choice between these two methodologies hinges entirely on the target molecule's structure. The table below summarizes the quantitative and qualitative performance metrics of both pathways.

FeatureAcetoacetic Ester SynthesisMalonic Ester Acylation (Bowman)
Target Product Scope Methyl ketones (R-CH 2​ -CO-CH 3​ )Generalized ketones (R-CO-CH 2​ -R')
Starting Material Ethyl acetoacetateDibenzyl malonate
Key Intermediate α -alkyl- β -keto ester α -alkyl- α -acylmalonic ester
Decarboxylation Event Single (-1 CO 2​ )Double (-2 CO 2​ )
Ester Cleavage Method Basic or acidic hydrolysisCatalytic hydrogenolysis (H 2​ , Pd/C)
Degree of Substitution Can form mono- or di- α -substituted ketonesLimited to mono- α -substituted ketones (acylation requires an α -proton)
Primary Advantage Direct, highly reliable, simple workup[4]Highly versatile, constructs complex non-methyl ketones[2]

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating specific observable endpoints that confirm reaction progress.

Protocol 1: Synthesis of 2-Heptanone via Acetoacetic Ester Synthesis

Targeting a methyl ketone via direct alkylation[4].

  • Enolate Formation : In an oven-dried flask under N 2​ , dissolve sodium metal (1.0 eq) in anhydrous ethanol to generate sodium ethoxide in situ. Cool to 0 °C and add ethyl acetoacetate (1.0 eq) dropwise. Validation: The dissolution of Na metal and subsequent clear solution confirms complete alkoxide formation.

  • Alkylation : Slowly add 1-bromobutane (1.05 eq). Reflux the mixture for 4–6 hours. Self-Validation Check: Test the reaction mixture with wet pH paper. The reaction is complete when the solution shifts from strongly basic to pH neutral, indicating total consumption of the enolate.

  • Hydrolysis : Remove ethanol via rotary evaporation. Add 5% aqueous NaOH and reflux for 2 hours to saponify the ester.

  • Decarboxylation : Cool the mixture and acidify with 10% H 2​ SO 4​ to pH 1. Heat the biphasic mixture to 100 °C. Self-Validation Check: Vigorous bubbling (CO 2​ evolution) will occur. The reaction is complete when bubbling ceases entirely.

  • Isolation : Extract the aqueous layer with diethyl ether (3x). Wash the combined organics with brine, dry over anhydrous MgSO 4​ , and purify the 2-heptanone via fractional distillation.

Protocol 2: Synthesis of a Generalized Ketone via Bowman Synthesis

Targeting a non-methyl ketone via malonic ester acylation[2].

  • Alkylation : React dibenzyl malonate (1.0 eq) with sodium ethoxide (1.0 eq) and an alkyl halide (R'-X) in ethanol. Isolate the monoalkylated dibenzyl malonate via standard aqueous workup.

  • Acylation : Suspend NaH (1.1 eq) in anhydrous THF at 0 °C. Slowly add the monoalkylated dibenzyl malonate. Validation: H 2​ gas evolution will occur; wait until bubbling stops to confirm complete deprotonation. Add the desired acid chloride (R-COCl, 1.0 eq) and stir at room temperature for 3 hours.

  • Hydrogenolysis : Dissolve the isolated acylmalonic ester in absolute ethanol. Add 10% Pd/C catalyst (10 wt%). Stir vigorously under an H 2​ atmosphere (1 atm). Self-Validation Check: Monitor H 2​ uptake via a burette or balloon. The reaction is complete when H 2​ consumption ceases, confirming total cleavage of the benzyl groups.

  • Double Decarboxylation : Filter the mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate and dissolve the resulting dicarboxylic acid in toluene. Reflux until CO 2​ evolution stops, yielding the pure generalized ketone.

Pathway Decision Matrix

To streamline synthetic planning, researchers should utilize the following logical decision tree when evaluating which enolate-based method to employ.

DecisionTree Start Target Ketone Structure Q1 Is it a Methyl Ketone? (R-CO-CH3) Start->Q1 PathA Use Acetoacetic Ester Synthesis Q1->PathA Yes PathB Use Malonic Ester Acylation (Bowman) Q1->PathB No (Generalized Ketone)

Caption: Decision matrix for selecting the optimal ketone synthesis pathway.

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Substituted vs. 3-Substituted Oxolane Ketones

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, oxolane (tetrahydrofuran) derivatives hold a prominent position due to their prevalence in natural products and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, oxolane (tetrahydrofuran) derivatives hold a prominent position due to their prevalence in natural products and their utility as versatile building blocks in synthetic organic chemistry and drug discovery. Among these, oxolane ketones, specifically those with substituents at the 2- and 3-positions, present distinct reactivity profiles that are crucial to understand for strategic molecular design and synthesis. This guide provides an in-depth, objective comparison of the reactivity of 2-substituted versus 3-substituted oxolane ketones, supported by mechanistic insights and experimental data.

Structural and Electronic Foundations of Reactivity

The differing reactivity of 2- and 3-substituted oxolane ketones stems fundamentally from the influence of the endocyclic oxygen atom on the adjacent carbonyl group and alpha-carbons.

2-Substituted Oxolane Ketones (γ-Lactones): These are cyclic esters where the carbonyl group is directly attached to the ring oxygen. This arrangement leads to significant electronic effects:

  • Inductive Effect: The electronegative oxygen atom withdraws electron density from the carbonyl carbon, making it more electrophilic compared to a typical ketone.

  • Resonance: The lone pair of the ether oxygen can participate in resonance with the carbonyl group, which can partially offset the inductive effect. However, the ring strain in a five-membered lactone can influence the extent of this resonance.

  • Steric Hindrance: The substituent at the 2-position can sterically hinder the approach of nucleophiles to the carbonyl carbon.[1][2]

3-Substituted Oxolane Ketones: In this isomer, the carbonyl group is at the 3-position, separated from the ring oxygen by a methylene group.

  • Inductive Effect: The ether oxygen still exerts an electron-withdrawing inductive effect, but it is attenuated due to the intervening carbon atom. This makes the carbonyl carbon generally less electrophilic than in the 2-substituted isomer.

  • Steric Hindrance: The substituent at the 3-position directly flanks one of the α-carbons, influencing enolate formation and the approach of reagents to that side of the molecule. The ring oxygen itself can also contribute to the overall steric environment.[3][4]

These fundamental differences in electronic and steric environments dictate the outcomes of key chemical transformations.

Comparative Reactivity in Key Transformations

We will now explore the comparative reactivity of these two isomers in three fundamental reaction classes: Baeyer-Villiger oxidation, enolate formation and subsequent reactions, and nucleophilic addition with Grignard reagents.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters (or lactones from cyclic ketones) using a peroxyacid.[5][6] The reaction proceeds via the "Criegee intermediate," and the regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon.[7][8]

General Reaction Scheme:

Caption: General scheme of the Baeyer-Villiger oxidation of a cyclic ketone.

Comparative Analysis:

Feature2-Substituted Oxolane Ketone (γ-Lactone)3-Substituted Oxolane KetoneRationale
Reactivity Generally less reactive or unreactive.More reactive.2-Substituted oxolane ketones are already esters (lactones) and are therefore generally not susceptible to further Baeyer-Villiger oxidation. The reaction typically targets ketones.[5][6]
Regioselectivity Not applicable.The more substituted carbon atom preferentially migrates.The migratory aptitude follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl.[8] The ether oxygen's influence on the migratory aptitude of the adjacent methylene group is generally less significant than that of alkyl substituents.

Experimental Protocol: Baeyer-Villiger Oxidation of 3-Methyl-oxolan-3-one

  • Dissolution: Dissolve 3-methyl-oxolan-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in the same solvent to the cooled ketone solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting lactone by flash column chromatography.

Enolate Formation and Alkylation

The formation of an enolate is a critical step for many carbon-carbon bond-forming reactions. The regioselectivity of enolate formation (kinetic vs. thermodynamic) is a key consideration.[9][10][11]

Kinetic vs. Thermodynamic Enolate Formation:

Caption: Conditions for kinetic and thermodynamic enolate formation.

Comparative Analysis:

Feature2-Substituted Oxolane Ketone (γ-Lactone)3-Substituted Oxolane KetoneRationale
Acidity of α-Protons The α-protons at the C3 position are significantly more acidic (pKa ≈ 18-20).The α-protons at both C2 and C4 are available for deprotonation. The pKa is generally higher (less acidic) than for the 2-substituted isomer.The electron-withdrawing effect of the adjacent ether oxygen in the lactone increases the acidity of the C3 protons.
Kinetic Enolate Formed by deprotonation at the less hindered C3 position if a substituent is present at C3.Formed by deprotonation at the less sterically hindered α-carbon (C2 or C4). The C2 position is generally more sterically hindered due to the proximity of the ring oxygen.A bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures will preferentially abstract the most accessible proton.[12]
Thermodynamic Enolate The more substituted enolate at the C3 position is favored under equilibrating conditions.The more substituted and therefore more stable enolate is favored under thermodynamic control (e.g., with a weaker base at room temperature).[10]The thermodynamic enolate corresponds to the more stable double bond.

Experimental Protocol: Alkylation of 3-Methyl-oxolan-2-one

  • Setup: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium to a solution of diisopropylamine in THF to generate lithium diisopropylamide (LDA) in situ.

  • Enolate Formation: Add a solution of 3-methyl-oxolan-2-one (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) to the enolate solution at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by flash chromatography.[13][14][15][16]

Nucleophilic Addition of Grignard Reagents

Grignard reagents are potent nucleophiles that readily add to carbonyl groups.[17][18][19] The reactivity is highly dependent on the electrophilicity of the carbonyl carbon and steric hindrance.

General Reaction Scheme:

Caption: General scheme for the Grignard reaction with a ketone.

Comparative Analysis:

Feature2-Substituted Oxolane Ketone (γ-Lactone)3-Substituted Oxolane KetoneRationale
Reactivity Highly reactive. Undergoes double addition.Reactive. Undergoes single addition.The lactone initially reacts with one equivalent of the Grignard reagent to form a ketone intermediate, which then rapidly reacts with a second equivalent.[20] 3-Oxolanones behave as typical ketones.
Product Tertiary diol (after ring opening).Tertiary alcohol.The initial addition to the lactone leads to a ring-opened keto-alkoxide, which is then attacked by a second Grignard molecule. The 3-oxolanone simply undergoes a 1,2-addition to the carbonyl.
Steric Effects The substituent at the 2-position can influence the initial attack.The substituent at the 3-position and the ring oxygen can influence the facial selectivity of the nucleophilic attack.Increased steric bulk around the carbonyl group will decrease the rate of reaction.[1]

Experimental Protocol: Grignard Reaction with 3-Methyl-oxolan-3-one

  • Grignard Reagent Preparation: In a flame-dried, two-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine and gently heat to activate the magnesium. Add a small amount of anhydrous diethyl ether. Add a solution of the appropriate alkyl or aryl halide in anhydrous ether dropwise to initiate the formation of the Grignard reagent. Maintain a gentle reflux until the magnesium is consumed.

  • Addition to Ketone: Cool the Grignard reagent to 0 °C. Add a solution of 3-methyl-oxolan-3-one (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.

  • Reaction and Work-up: After the addition is complete, stir the reaction at room temperature for 1-2 hours. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting tertiary alcohol by column chromatography or distillation.[21]

Spectroscopic Differentiation

Distinguishing between 2- and 3-substituted oxolane ketones is readily achievable using standard spectroscopic techniques.

Technique2-Substituted Oxolane Ketone (γ-Lactone)3-Substituted Oxolane Ketone
¹H NMR The protons on the carbon adjacent to the ether oxygen (C5) are typically deshielded and appear at a lower field (around 4.0-4.5 ppm).The protons on the carbons adjacent to the carbonyl (C2 and C4) will be deshielded, but generally to a lesser extent than the C5 protons in the lactone.
¹³C NMR The carbonyl carbon appears at a characteristic chemical shift for an ester (around 170-180 ppm). The carbon adjacent to the ether oxygen (C5) is also deshielded (around 65-75 ppm).The carbonyl carbon appears in the typical ketone region (around 200-215 ppm).
IR Spectroscopy A strong C=O stretching absorption is observed at a higher frequency (around 1770-1790 cm⁻¹) due to ring strain and the electron-withdrawing effect of the ether oxygen.A strong C=O stretching absorption is observed in the typical range for a five-membered ring ketone (around 1740-1760 cm⁻¹).

Conclusion

The positional isomerism of the carbonyl group in substituted oxolanes has a profound impact on their chemical reactivity. 2-Substituted oxolane ketones, as γ-lactones, exhibit reactivity characteristic of esters, including a higher acidity of the α-protons and a propensity for double addition with Grignard reagents. In contrast, 3-substituted oxolane ketones behave more like conventional cyclic ketones, undergoing typical reactions such as Baeyer-Villiger oxidation and single nucleophilic additions.

A thorough understanding of these differences, rooted in the electronic and steric influences of the endocyclic oxygen atom, is paramount for synthetic chemists. This knowledge enables the strategic design of reaction sequences and the predictable synthesis of complex molecules containing the valuable oxolane motif, which is of significant interest to the pharmaceutical and materials science industries. The experimental protocols provided herein offer a practical starting point for the comparative investigation of these important classes of heterocyclic compounds.

References

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  • Comparison of Enolization Rates of Strained and Unstrained Cyclic Ketones to 3-Pentanone. (n.d.). Retrieved from [Link]

  • Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Baeyer–Villiger oxidation. (2023, September 26). In Wikipedia. [Link]

  • Baeyer-Villiger oxidation. (2023, January 22). Chemistry LibreTexts. [Link]

  • Regioselectivity of the Baeyer-Villiger oxidation. (2018, April 13). YouTube. [Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems. (2019, December 9). Chemistry Steps. [Link]

  • Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. (2024, September 16). ACS Publications. [Link]

  • Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. (2021, July 15). RSC Publishing. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022, March 15). ACS Publications. [Link]

  • Kinetic vs. Thermodynamic Enolates: Organic Chemistry... (2025, August 15). Fiveable. [Link]

  • Kinetic vs. Thermodynamic Enolates. (n.d.). Retrieved from [Link]

  • Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. (n.d.). Retrieved from [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.). Retrieved from [Link]

  • 5.5: Alkylation of Enolate Ions. (2024, January 15). Chemistry LibreTexts. [Link]

  • The Allylic Alkylation of Ketone Enolates. (n.d.). PMC. [Link]

  • Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

  • Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018, May 10). YouTube. [Link]

  • Esters with Grignard Reagent. (2025, October 13). Chemistry Steps. [Link]

  • Regioselective Enolization and Thermodynamic vs. Kinetic Control. (2018, September 25). YouTube. [Link]

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (2024, April 2). RSC Blogs. [Link]

  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022, December 23). MDPI. [Link]

  • Baeyer-Villiger Oxidation. (2025, June 18). Chemistry Steps. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Publications. [Link]

  • On the origin of the steric effect. (n.d.). RSC Publishing. [Link]

  • Explain the relative reactivity of compounds A and B in nucleophilic addition reactions. (n.d.). Retrieved from [Link]

  • Acidic cleavage of ethers (SN2). (2016, June 11). Master Organic Chemistry. [Link]

  • Sorting by Proximity-Effect: Direct Ester to Ether Deoxygenation Using Fiddler Crab-Type Borane Catalysts. (n.d.). ChemRxiv. [Link]

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  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (n.d.). PMC. [Link]

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  • The case of nucleophilic addition reactions. (2026, February 6). Maharaja College, Ara. [Link]

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Validation

Comparative Guide to X-Ray Crystallographic Analysis of Phenylethanone Derivatives: Diffractometer Technologies and Methodologies

Executive Summary Phenylethanone (acetophenone) derivatives are a highly versatile class of compounds utilized extensively in drug development, frequently serving as active scaffolds for enzyme inhibitors (e.g., tyrosina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenylethanone (acetophenone) derivatives are a highly versatile class of compounds utilized extensively in drug development, frequently serving as active scaffolds for enzyme inhibitors (e.g., tyrosinase and ribonucleotide reductase inhibitors)[1]. Determining their precise three-dimensional molecular conformation—specifically the spatial orientation of the phenyl rings relative to the ethanone backbone and their supramolecular assembly—is critical for accurate structure-activity relationship (SAR) modeling[2].

As a Senior Application Scientist, I frequently encounter challenges when resolving these structures due to their reliance on weak intermolecular interactions (such as C-H···O hydrogen bonds and π···π stacking)[3]. This guide objectively compares X-ray diffractometer source technologies (Standard Mo Kα vs. Microfocus Cu Kα) and provides self-validating experimental protocols to ensure high-fidelity crystallographic data for phenylethanone derivatives.

Mechanistic Challenges in Phenylethanone Crystallography

Phenylethanone derivatives often crystallize as small, weakly diffracting plates. Furthermore, when these molecules are functionalized with heavy halogens (e.g., 2-bromo-1-phenylethanone), they introduce significant X-ray absorption effects[4][5]. The choice of X-ray radiation source and the temperature of data collection directly dictate the quality of the resulting electron density map and the final R-factor.

Technology Comparison: Standard Mo Kα vs. Microfocus Cu Kα

When outfitting a laboratory or selecting a beamline for acetophenone derivatives, researchers must weigh absorption against beam intensity:

  • Standard Molybdenum (Mo) Kα Sealed Tube (λ = 0.7107 Å)

    • Mechanism & Causality: Mo Kα produces high-energy, short-wavelength X-rays. Because the absorption coefficient ( μ ) of a crystal scales roughly with λ3 , shorter wavelengths drastically reduce X-ray absorption.

    • Best Application: Heavily halogenated phenylethanones (e.g., brominated or iodinated derivatives). By minimizing absorption, Mo Kα prevents systematic errors in intensity, allowing for high-resolution data collection without over-reliance on complex empirical absorption corrections[4].

    • Limitation: Lower inherent beam brilliance makes it unsuitable for micro-crystals (< 0.05 mm).

  • Microfocus Copper (Cu) Kα (λ = 1.5418 Å)

    • Mechanism & Causality: Cu Kα utilizes lower energy, longer wavelength X-rays, typically focused through multilayer optics to generate a highly brilliant, intense beam.

    • Best Application: Absolute structure determination of chiral phenylethanone derivatives. The longer wavelength significantly enhances the anomalous scattering signal ( f′′ ), which is mathematically required to assign absolute stereochemistry (Flack parameter). It is also superior for sub-100 micron crystals.

    • Limitation: High absorption for halogenated samples. It requires rigorous multi-scan absorption corrections (e.g., SADABS) to prevent data skewing.

Quantitative Data Comparison

To illustrate the performance of optimized crystallographic workflows, the following table summarizes the quantitative X-ray data of two distinct phenylethanone structures from the literature, both collected using Mo Kα radiation to mitigate absorption and maximize resolution.

Crystallographic Parameter2-Bromo-1-phenylethanone[4][5]Unsubstituted Acetophenone[6]
Chemical Formula C8H7BrOC8H8O
Crystal System OrthorhombicMonoclinic
Space Group Pca21 (Unit Cell: a=4.14, b=9.67, c=18.81 Å)P21/n (Unit Cell: a=10.25, b=8.67, c=8.55 Å)
Data Collection Temp. 200 K154 K
Radiation Source Mo Kα ( λ = 0.7107 Å)Mo Kα ( λ = 0.7107 Å)
Final R-factor (R1) 0.0290.038
Supramolecular Assembly C-H···O contacts forming undulating sheetsvan der Waals forces

Self-Validating Experimental Protocols

To achieve R-factors below 0.05 (as seen in the table above), the experimental workflow must be tightly controlled. Do not simply follow these steps; understand the physical chemistry driving them.

Protocol 1: Thermodynamically Controlled Crystallization (Vapor Diffusion)

Causality: Phenylethanones often form twinned or highly mosaic crystals if grown too rapidly via solvent evaporation. Vapor diffusion ensures a slow, thermodynamically controlled supersaturation, yielding single, untwinned crystals.

  • Preparation: Dissolve 10-15 mg of the phenylethanone derivative in 0.5 mL of a good solvent (e.g., dichloromethane) in a 2 mL inner glass vial.

  • Diffusion Setup: Place the open inner vial inside a 10 mL outer vial containing 3 mL of an antisolvent (e.g., n-hexane or pentane).

  • Sealing: Cap the outer vial tightly to allow the volatile antisolvent to slowly diffuse into the inner vial.

  • Self-Validation Checkpoint: Monitor the inner vial for initial turbidity. If turbidity appears within the first 2 hours, the antisolvent is too strong or the solution is too concentrated. This will lead to microcrystalline powder. Abort, dilute the sample by 20%, and restart with a weaker antisolvent (e.g., diethyl ether).

  • Harvesting: Allow to stand undisturbed at 20°C for 3-7 days until faceted single crystals form.

Protocol 2: Cryogenic Data Collection and Processing

Causality: Cryocooling to 200 K or 154 K minimizes the thermal motion (Debye-Waller factors) of the atoms. This enhances high-angle diffraction intensities and protects the organic crystal from radiation-induced radical decay[4][6].

  • Cryo-Mounting: Harvest a single crystal using a nylon cryoloop and immediately coat it in Paratone-N oil. Transfer the loop to the diffractometer goniometer under a continuous 200 K nitrogen cold stream.

  • Self-Validation Checkpoint (Ice Rings): The Paratone oil must freeze into an amorphous glass. Collect a 10-second preliminary diffraction frame. If distinct, continuous rings appear at resolutions of 3.90 Å, 3.67 Å, or 3.44 Å, crystalline hexagonal ice has formed. The data will be contaminated; you must thaw, clean, and remount the crystal.

  • Data Collection: Center the crystal optically. For a brominated derivative using Mo Kα, set the exposure time to 10-20 seconds per frame with a 0.5° ω -scan width to ensure high redundancy.

  • Integration & Absorption Correction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Self-Validation Checkpoint (Absorption): Check the transmission factors. For a well-corrected brominated phenylethanone, the ratio of Tmin​/Tmax​ should align with the calculated absorption coefficient ( μ ). For example, a valid correction for 2-bromo-1-phenylethanone yields Tmin​=0.588 and Tmax​=1.000 [4].

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F2 until the shift/error ratio is zero.

Visualizing the Analytical Workflow

The following diagram maps the critical path from synthesis to final structural validation, highlighting the decision gates discussed above.

XrayWorkflow Start 1. Synthesis & Purification Phenylethanone Derivatives Cryst 2. Thermodynamically Controlled Crystallization (Vapor Diffusion) Start->Cryst Mount 3. Cryogenic Mounting (200 K, Paratone-N Oil) Cryst->Mount Diffract 4. X-ray Data Collection (Mo Kα or Microfocus Cu Kα) Mount->Diffract Process 5. Data Integration & Absorption Correction (SADABS) Diffract->Process Solve 6. Structure Solution (Direct Methods & Least-Squares) Process->Solve Validate 7. Validation & CIF Generation (CheckCIF & R-factor < 0.05) Solve->Validate

Workflow for phenylethanone derivative X-ray crystallographic analysis.

Conclusion

For standard structural confirmation of halogenated phenylethanone derivatives, Standard Mo Kα remains the technology of choice due to its ability to bypass severe absorption artifacts, yielding pristine R-factors (e.g., R=0.029)[5]. However, if the goal is to determine the absolute stereochemistry of a novel, non-halogenated chiral acetophenone derivative, upgrading to a Microfocus Cu Kα system is mandatory to capture the necessary anomalous dispersion signals. Regardless of the hardware, implementing self-validating checks during vapor diffusion and cryo-mounting is the true differentiator between a publishable structure and an unsolvable dataset.

References

  • Betz, R., McCleland, C., & Marchand, H. (2011). 2-Bromo-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online.
  • Tanimoto, Y., Kobayashi, H., Nagakura, S., & Saito, Y. (1973). The crystal structure of acetophenone at 154 K. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry.
  • Benchchem. (n.d.). 2-(3-Chlorophenyl)-1-phenylethanone Research Chemical. Benchchem.
  • Betz, R., McCleland, C., & Marchand, H. (2011). 2-Bromo-1-phenylethanone (PDF).
  • Saha, D., et al. (2011). Insight into supramolecular self-assembly directed by weak interactions in acetophenone derivatives: crystal structures and Hirshfeld surface analyses. CrystEngComm.
  • MDPI. (2022). Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)

Sources

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Reactant of Route 1
Reactant of Route 1
2-(Oxolan-3-yl)-1-phenylethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(Oxolan-3-yl)-1-phenylethan-1-one
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